molecular formula C9H7BrF2 B130816 1-[1-(Bromomethyl)ethenyl]-2,4-difluoro-benzene CAS No. 159276-58-1

1-[1-(Bromomethyl)ethenyl]-2,4-difluoro-benzene

Cat. No.: B130816
CAS No.: 159276-58-1
M. Wt: 233.05 g/mol
InChI Key: VEHMGPJUOWKYRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(Bromomethyl)ethenyl]-2,4-difluoro-benzene is a useful research compound. Its molecular formula is C9H7BrF2 and its molecular weight is 233.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(3-bromoprop-1-en-2-yl)-2,4-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2/c1-6(5-10)8-3-2-7(11)4-9(8)12/h2-4H,1,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEHMGPJUOWKYRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CBr)C1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00473174
Record name 1-(3-Bromoprop-1-en-2-yl)-2,4-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00473174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159276-58-1
Record name 1-(3-Bromoprop-1-en-2-yl)-2,4-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00473174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-bromoprop-1-en-2-yl)-2,4-difluorobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-[1-(Bromomethyl)ethenyl]-2,4-difluoro-benzene: Synthesis, Properties, and Applications in Antifungal Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 1-[1-(Bromomethyl)ethenyl]-2,4-difluoro-benzene (CAS No. 159276-58-1). This compound, a halogenated aromatic hydrocarbon, serves as a crucial intermediate in the synthesis of various organic molecules, most notably in the development of novel antifungal agents.[1][2] This document will delve into the technical details of its preparation, spectroscopic characterization, and safe handling, providing valuable insights for researchers in medicinal chemistry and drug discovery.

Introduction

This compound, also known as 1-(3-bromoprop-1-en-2-yl)-2,4-difluorobenzene, is a key building block in organic synthesis.[2] Its structure, featuring a reactive allylic bromide functional group and a difluorinated phenyl ring, makes it a versatile reagent for introducing the 2-(2,4-difluorophenyl)propenyl moiety into target molecules. The presence of fluorine atoms can significantly modulate the physicochemical and pharmacological properties of a molecule, often leading to enhanced metabolic stability and binding affinity. This guide will explore the synthesis of this important intermediate, its chemical behavior, and its role in the creation of potent antifungal compounds.

Physicochemical Properties

A clear, colorless liquid at room temperature, this compound possesses the molecular formula C₉H₇BrF₂ and a molecular weight of 233.05 g/mol .[1][2] While experimentally determined physical properties are not widely published, predicted values provide useful estimates for laboratory work.

PropertyPredicted Value
Boiling Point 223.7 ± 30.0 °C
Density 1.485 ± 0.06 g/cm³
XLogP3 3.4
Refractive Index Not available

Note: These values are computationally predicted and should be used as estimates.[1]

Synthesis and Mechanism

The synthesis of this compound is a multi-step process that begins with the formation of a Grignard reagent from 1-bromo-2,4-difluorobenzene. This is followed by a reaction with an appropriate three-carbon electrophile to construct the allyl alcohol precursor, which is then subjected to bromination.

Synthesis of the Precursor: 2-(2,4-Difluorophenyl)prop-2-en-1-ol

The key precursor for the target molecule is the allylic alcohol, 2-(2,4-difluorophenyl)prop-2-en-1-ol. A logical and widely used method for its synthesis involves a Grignard reaction.

Reaction Scheme:

G 1-Bromo-2,4-difluorobenzene 1-Bromo-2,4-difluorobenzene 2,4-Difluorophenylmagnesium bromide 2,4-Difluorophenylmagnesium bromide 1-Bromo-2,4-difluorobenzene->2,4-Difluorophenylmagnesium bromide Mg, THF Intermediate Intermediate 2,4-Difluorophenylmagnesium bromide->Intermediate Acrolein 2-(2,4-Difluorophenyl)prop-2-en-1-ol 2-(2,4-Difluorophenyl)prop-2-en-1-ol Intermediate->2-(2,4-Difluorophenyl)prop-2-en-1-ol H₃O⁺ workup

Figure 1: Synthesis of 2-(2,4-Difluorophenyl)prop-2-en-1-ol.

Experimental Protocol:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A small amount of 1,2-dibromoethane or an iodine crystal can be added to activate the magnesium. A solution of 1-bromo-2,4-difluorobenzene in anhydrous THF is then added dropwise to initiate the formation of the Grignard reagent, 2,4-difluorophenylmagnesium bromide. The reaction is typically exothermic and may require external cooling to maintain a gentle reflux.

  • Reaction with Acrolein: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of acrolein in anhydrous THF is then added dropwise, maintaining the temperature below 10 °C. Acrolein is a volatile and reactive α,β-unsaturated aldehyde that readily undergoes 1,2-addition with the Grignard reagent.

  • Workup: After the addition is complete, the reaction mixture is stirred for an additional period to ensure complete conversion. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. This protonates the intermediate alkoxide to yield the desired allylic alcohol.

  • Purification: The aqueous and organic layers are separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Allylic Bromination to Yield this compound

The conversion of the allylic alcohol precursor to the final product is achieved through an allylic bromination reaction. Several reagents can be employed for this transformation, with N-Bromosuccinimide (NBS) and phosphorus tribromide (PBr₃) being common choices.

Reaction Scheme:

G 2-(2,4-Difluorophenyl)prop-2-en-1-ol 2-(2,4-Difluorophenyl)prop-2-en-1-ol This compound This compound 2-(2,4-Difluorophenyl)prop-2-en-1-ol->this compound NBS, CCl₄, light/heat or PBr₃, Et₂O

Figure 2: Allylic Bromination of the Precursor Alcohol.

Experimental Protocol (using PBr₃):

  • Reaction Setup: A solution of 2-(2,4-difluorophenyl)prop-2-en-1-ol in a dry, non-polar solvent such as diethyl ether or dichloromethane is prepared in a flask under an inert atmosphere and cooled in an ice bath.

  • Addition of PBr₃: Phosphorus tribromide (PBr₃) is added dropwise to the cooled solution with vigorous stirring. The reaction is typically exothermic and should be maintained at a low temperature to minimize side reactions. The stoichiometry should be carefully controlled, as one mole of PBr₃ can react with three moles of the alcohol.[3]

  • Reaction Monitoring and Workup: The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is carefully poured onto ice water to quench the excess PBr₃.

  • Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed sequentially with a saturated sodium bicarbonate solution and brine, then dried over an anhydrous drying agent. After filtration, the solvent is removed under reduced pressure. The crude this compound is a reactive compound and is often used in the next step without extensive purification. If necessary, purification can be achieved by vacuum distillation, though care must be taken to avoid decomposition at elevated temperatures.

Spectroscopic Characterization (Predicted)

¹H NMR (Predicted):

  • Aromatic Protons (3H): Complex multiplet signals in the range of δ 6.8-7.5 ppm, showing characteristic splitting patterns due to fluorine coupling.

  • Vinyl Protons (2H): Two distinct singlets or narrow doublets in the region of δ 5.0-5.5 ppm.

  • Bromomethyl Protons (2H): A singlet in the range of δ 4.2-4.5 ppm.

¹³C NMR (Predicted):

  • Aromatic Carbons (6C): Multiple signals in the aromatic region (δ 110-165 ppm), with some carbons showing large C-F coupling constants.

  • Vinyl Carbons (2C): Signals in the olefinic region (δ 115-145 ppm).

  • Bromomethyl Carbon (1C): A signal in the range of δ 30-40 ppm.

Mass Spectrometry (Predicted):

  • The mass spectrum would be expected to show a molecular ion peak (M⁺) and an M+2 peak of similar intensity, which is characteristic of a monobrominated compound.

Reactivity and Applications in Antifungal Synthesis

As an allylic bromide, this compound is a potent electrophile and an excellent alkylating agent. The bromine atom is a good leaving group, and the adjacent double bond stabilizes the transition state of Sₙ2 reactions. This reactivity is harnessed in the synthesis of azole antifungal agents.

Role in the Synthesis of Triazole Antifungals

The primary application of this compound is as an intermediate in the synthesis of triazole-based antifungal drugs, which are known to inhibit the fungal cytochrome P450 enzyme 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

Reaction Scheme:

G This compound This compound Triazole Adduct Triazole Adduct This compound->Triazole Adduct 1,2,4-Triazole, Base Azole Antifungal Analogues Azole Antifungal Analogues Triazole Adduct->Azole Antifungal Analogues Further Elaboration

Sources

Structure Elucidation of 1-[1-(Bromomethyl)ethenyl]-2,4-difluoro-benzene: A Multi-Technique Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract: The rigorous characterization of pharmaceutical intermediates is a cornerstone of modern drug development, ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth, field-proven methodology for the complete structure elucidation of 1-[1-(Bromomethyl)ethenyl]-2,4-difluoro-benzene (CAS No. 159276-58-1), a key intermediate in the synthesis of antifungal agents.[1][2] We will move beyond a simple recitation of techniques, instead focusing on the strategic integration of mass spectrometry, vibrational spectroscopy, and multi-dimensional nuclear magnetic resonance to build a self-validating, unambiguous structural assignment. This document is intended for researchers, analytical scientists, and process chemists who require a robust framework for characterizing complex organic molecules.

Introduction: The Imperative of Structural Certainty

This compound is a halogenated aromatic compound with the molecular formula C₉H₇BrF₂.[1] Its role as a precursor in pharmaceutical manufacturing necessitates an exhaustive understanding of its chemical structure and purity profile. Any ambiguity in the connectivity of its atoms or the presence of unidentified impurities can have profound consequences on the reaction kinetics, yield, and impurity profile of subsequent synthetic steps, ultimately impacting the safety and quality of the final drug product.[3][4]

The structural elucidation of a molecule is a logical, stepwise process of deduction.[5] We begin by defining the elemental composition and degree of unsaturation, then identify the constituent functional groups, and finally, piece together the molecular puzzle to determine the precise atomic connectivity. This guide will detail this workflow, emphasizing the causality behind each analytical choice and demonstrating how data from orthogonal techniques are synthesized to achieve absolute structural confirmation.

Part 1: Foundational Analysis - Molecular Formula and Unsaturation

The first objective is to confirm the molecule's elemental composition and calculate its Index of Hydrogen Deficiency (IHD), which provides the first clue to its overall structure (the sum of rings and π-bonds).[6]

Mass Spectrometry (MS): The Molecular Blueprint

Mass spectrometry is the definitive technique for determining the molecular weight and elemental formula of a compound. For a molecule like this compound, we leverage both low- and high-resolution MS.

Causality of Technique Selection:

  • Low-Resolution MS (e.g., GC-MS Quadrupole): Chosen for its robustness and ability to reveal the nominal mass and, critically, the isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. The presence of a single bromine atom will therefore result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is a powerful diagnostic tool.[7]

  • High-Resolution MS (HRMS) (e.g., TOF, Orbitrap): Essential for confirming the elemental formula. By measuring the mass-to-charge ratio (m/z) to four or more decimal places, HRMS can distinguish between isobaric species (molecules with the same nominal mass but different elemental formulas), providing unequivocal confirmation of the C₉H₇BrF₂ composition.[2]

Expected Data & Interpretation:

Technique Parameter Expected Value / Observation Interpretation
Low-Resolution MSMolecular Ion Peaksm/z 232 and 234 (approx. 1:1 ratio)Confirms nominal molecular weight and the presence of one bromine atom.
HRMSExact Mass of [M]⁺231.9699 DaConfirms the elemental formula C₉H₇BrF₂.
MS/MSKey Fragment Ionsm/z 153 ([M-Br]⁺)Loss of the bromine radical, a common fragmentation pathway.
m/z 127 ([C₇H₄F₂]⁺)Fragmentation consistent with cleavage at the benzylic position.
Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a volatile solvent such as Dichloromethane or Ethyl Acetate.

  • Injection: Inject 1 µL of the solution into the GC-MS system equipped with a standard non-polar column (e.g., DB-5ms).

  • GC Method:

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230°C.

  • Data Analysis: Analyze the resulting total ion chromatogram for the main component peak. Examine the mass spectrum of this peak for the molecular ion cluster and key fragment ions.

Index of Hydrogen Deficiency (IHD)

With the molecular formula C₉H₇BrF₂ confirmed, the IHD is calculated: IHD = C - (H/2) - (X/2) + (N/2) + 1 IHD = 9 - (7/2) - (3/2) + 0 + 1 = 9 - 5 + 1 = 5

An IHD of 5 is highly suggestive of a substituted benzene ring (which accounts for 4 degrees of unsaturation: one ring and three π-bonds) and one additional π-bond (C=C double bond). This initial calculation provides a structural framework that must be validated by subsequent spectroscopic methods.

G

Part 2: Functional Group Identification - Vibrational Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of molecules, providing a rapid and definitive method for identifying the functional groups present.

Causality of Technique Selection: Attenuated Total Reflectance (ATR) is the preferred sampling technique for a liquid sample as it requires minimal sample preparation and provides high-quality, reproducible spectra. The goal is to find absorption bands corresponding to the structural elements suggested by the IHD: an aromatic ring and a carbon-carbon double bond.

Expected Data & Interpretation:

Wavenumber (cm⁻¹) Range Vibration Type Structural Unit Significance
3100 - 3000C-H StretchAromatic & VinylicConfirms the presence of hydrogens on sp² hybridized carbons.[8][9]
1620 - 1600C=C StretchAromatic RingCharacteristic in-ring vibrations.[9]
1500 - 1400C=C StretchAromatic RingA second set of characteristic ring stretches.[8][10]
~1640C=C StretchAlkeneIndicates the presence of the ethenyl group's double bond.[9]
1250 - 1000C-F StretchAryl-FluorideStrong, characteristic bands confirming C-F bonds.[11]
700 - 500C-Br StretchAlkyl-BromideConfirms the presence of the bromomethyl group.[11]
900 - 675C-H Bend (oop)Aromatic RingThe pattern can give clues to the 1,2,4-trisubstitution pattern.[8]
Experimental Protocol: ATR-IR Spectroscopy
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application: Place a single drop of the neat liquid sample directly onto the center of the ATR crystal.

  • Spectrum Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is automatically background-corrected. Label the significant peaks and correlate them to the expected functional groups.

Part 3: Connectivity and Stereochemistry - Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS confirms what atoms are present and IR identifies functional groups, NMR spectroscopy reveals the precise atomic connectivity, building the final, unambiguous structure. A suite of 1D and 2D NMR experiments is required.[12]

Causality of Technique Selection:

  • ¹H NMR: Provides information on the number of different proton environments, their relative numbers (integration), and their neighboring protons (coupling).

  • ¹³C NMR: Reveals the number of unique carbon environments.

  • 2D COSY (Correlation Spectroscopy): Maps all ¹H-¹H coupling relationships, crucial for tracing the connectivity within the aromatic ring.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to, assigning carbon signals based on proton assignments.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range (2-3 bond) ¹H-¹³C correlations. This is the key experiment to connect the molecular fragments: linking the aromatic ring to the vinyl group and the bromomethyl group to the vinyl carbon.[13]

  • ¹⁹F NMR: While not strictly necessary for the primary structure, it confirms the two distinct fluorine environments and their coupling to nearby protons and carbons.

Predicted NMR Data & Interpretation

¹H NMR (500 MHz, CDCl₃):

  • Aromatic Region (δ 7.0-7.5 ppm, 3H): Three protons exhibiting complex multiplet patterns due to both proton-proton (ortho, meta) and proton-fluorine couplings.

  • Vinylic Region (δ 5.5-6.0 ppm, 2H): Two distinct signals, likely appearing as sharp singlets or narrow doublets, corresponding to the two non-equivalent geminal protons of the =CH₂ group.

  • Aliphatic Region (δ ~4.4 ppm, 2H): A singlet corresponding to the two protons of the -CH₂Br group. The chemical shift is downfield due to the deshielding effect of the adjacent bromine atom.

¹³C NMR (125 MHz, CDCl₃):

  • Aromatic Region (δ 110-165 ppm): Six distinct signals. Two of these signals will show very large one-bond C-F coupling constants (¹JCF ≈ 250 Hz), definitively identifying the carbons directly attached to fluorine. The other four aromatic carbons will show smaller, multi-bond C-F couplings.

  • Vinylic Region (δ 115-145 ppm): Two signals for the C=C double bond.

  • Aliphatic Region (δ ~30 ppm): One signal for the -CH₂Br carbon.

2D NMR Correlation Strategy: The HMBC spectrum is the lynchpin of the entire structural proof. Key expected correlations include:

  • From the -CH ₂Br protons to the quaternary vinylic carbon and the vinylic =C H₂ carbon.

  • From the vinylic =CH ₂ protons to the quaternary vinylic carbon and the aromatic carbon at position 1.

  • From the aromatic proton at position 6 to the aromatic carbon at position 1.

G

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Acquire the following spectra on a 500 MHz (or higher) NMR spectrometer:

    • ¹H NMR (1D)

    • ¹³C NMR (1D, with proton decoupling)

    • ¹⁹F NMR (1D, with proton decoupling)

    • 2D gCOSY

    • 2D gHSQC

    • 2D gHMBC

  • Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the ¹H and ¹³C spectra to the TMS signal (0.00 ppm).

  • Structure Assembly: Use the 1D spectra to identify the basic spin systems and the 2D spectra to piece them together, starting with the COSY to trace the aromatic ring protons, using the HSQC to link them to their carbons, and finally using the HMBC to connect the difluorophenyl ring to the 1-(bromomethyl)ethenyl substituent.

Part 4: Holistic Structure Verification and Impurity Profiling

The final stage of elucidation involves synthesizing all the collected data into a single, cohesive structural proof. The IHD-derived hypothesis of a substituted benzene ring and a double bond is confirmed by IR. The molecular formula is unequivocally established by HRMS. Finally, the complete atomic connectivity is mapped by a full suite of NMR experiments.

G cluster_data Data Acquisition cluster_interp Data Interpretation Title Comprehensive Structure Elucidation Workflow MS MS / HRMS Formula Molecular Formula (C₉H₇BrF₂) MS->Formula IR ATR-IR Func_Groups Functional Groups (Aromatic, Alkene, C-F, C-Br) IR->Func_Groups NMR 1D & 2D NMR Connectivity Atomic Connectivity (Final Structure) NMR->Connectivity Verified Verified Structure of 1-[1-(Bromomethyl)ethenyl] -2,4-difluoro-benzene Formula->Verified Func_Groups->Verified Connectivity->Verified

The Critical Role of Impurity Profiling

For a pharmaceutical intermediate, confirming the structure of the main component is only half the battle. A comprehensive impurity profile is mandatory.[14] The analytical methods developed for structure elucidation form the basis for impurity detection and characterization.

Strategy for Impurity Profiling: A high-resolution HPLC method coupled with a photodiode array (PDA) detector and a mass spectrometer (LC-MS) is the gold standard.[14]

  • Method Development: Develop a gradient HPLC method capable of separating the main peak from all potential process-related impurities (e.g., starting materials, isomers, by-products) and degradation products.

  • Detection and Identification: Use the PDA to detect impurities and the MS to obtain their molecular weights and fragmentation patterns. This data is often sufficient to propose structures for unknown impurities.

  • Quantification: Quantify all impurities relative to the main peak area to ensure they are below the reporting, identification, and qualification thresholds defined by regulatory bodies like the ICH.

By establishing this rigorous, multi-technique analytical foundation, drug development professionals can proceed with confidence, knowing that the structural integrity and purity of this compound are thoroughly understood and controlled.

References

  • PubChem. 1-(Bromomethyl)-2,4-difluorobenzene. National Center for Biotechnology Information. [Link]

  • McLafferty, F. W. (1957). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 29(12), 1782-1789. [Link]

  • Smith, B. C. (2016). The Infrared Spectroscopy of Alkenes. Spectroscopy, 31(11), 22-27. [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • Evans, M. (2023). Structure Elucidation of Organic Compounds. YouTube. [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]

  • Kumar, A., et al. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch, 16(2). [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Aromatics. [Link]

  • Massachusetts Institute of Technology. Methods for the Elucidation of the Structure of Organic Compounds. MIT OpenCourseWare. [Link]

  • Duddeck, H., Dietrich, W., & Tóth, G. (1998). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Steinkopff. [Link]

  • Chemistry LibreTexts. (2019). Infrared Spectroscopy. [Link]

  • Sharma, A., et al. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research. [Link]

  • PubChem. 1-Bromo-2,4-difluorobenzene. National Center for Biotechnology Information. [Link]

  • Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. [Link]

  • Rovira, C. (2010). Copies of 1H, 13C, 19F NMR spectra. [Link]

  • Kumar, V., et al. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. International Journal of Pharmaceutical and Biological Science Archive. [Link]

  • McLafferty, F. W. (1957). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. [Link]

  • eCampusOntario Pressbooks. 29.6 Infrared (IR) Spectroscopy. [Link]

  • University of Notre Dame. Organic Structure Elucidation Workbook. [Link]

  • Michigan State University Department of Chemistry. Mass Spectrometry. [Link]

  • Sharma, S., et al. (2013). IMPURITY PROFILING. PharmaTutor. [Link]

  • ResearchGate. Figure S16: 1 H NMR spectra of 1-fluoro-4-(2-nitrovinyl) benzene (1d)...[Link]

  • James Madison University Scholarly Commons. (2019). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. [Link]

  • The Organic Chemistry Tutor. (2021). Lec15 - IR Spectra of Aromatic Compounds. YouTube. [Link]

  • Knowbee. (2019). Structure Elucidation from Spectroscopic Data in Organic Chemistry. YouTube. [Link]

  • Google Patents.
  • Royal Society of Chemistry. Supporting Information. [Link]

  • Royal Society of Chemistry. Supporting Information for -. [Link]

Sources

Spectroscopic Characterization of 1-[1-(Bromomethyl)ethenyl]-2,4-difluoro-benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for the compound 1-[1-(Bromomethyl)ethenyl]-2,4-difluoro-benzene (CAS No. 159276-58-1). As an important intermediate in the synthesis of next-generation antifungal agents, the unambiguous structural confirmation of this molecule is paramount.[1][2] Due to the limited availability of public domain experimental spectra for this specific compound, this guide has been developed to serve as a predictive reference. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), we present a detailed theoretical framework for the characterization of this key synthetic building block. This document is intended to empower researchers to confidently identify and verify the structure of this compound in a laboratory setting.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound, with the molecular formula C₉H₇BrF₂, is a key precursor in the development of novel antifungal therapeutics.[1][2] Its structural components, including a difluorinated benzene ring and a reactive bromomethyl ethenyl group, make it a versatile scaffold for creating complex molecules with potent biological activity. The difluoro-substituted aromatic ring is a common motif in many modern pharmaceuticals, often enhancing metabolic stability and binding affinity. The vinyl bromide moiety, in turn, provides a reactive handle for a variety of synthetic transformations.

Given its role as a critical intermediate, ensuring the purity and correct structural identity of this compound is a non-negotiable aspect of any synthetic campaign. This guide provides the foundational spectroscopic knowledge required to achieve this.

Predicted ¹H NMR Spectroscopic Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ would be expected to exhibit distinct signals corresponding to the aromatic and vinyl protons.

Predicted Chemical Shifts (δ) and Splitting Patterns:
Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Integration Justification
Aromatic Protons (H-3, H-5, H-6)6.8 - 7.5Multiplet (m)3HThe electron-withdrawing nature of the fluorine atoms will deshield these protons, causing them to appear in the downfield aromatic region. The coupling between the protons and with the fluorine atoms will result in a complex multiplet.
Vinyl Protons (=CH₂)5.5 - 6.0Singlet (s) or Doublet (d)2HThese two protons are diastereotopic and would be expected to show distinct signals. However, they may appear as a closely spaced pair of singlets or doublets due to geminal coupling.
Bromomethyl Protons (-CH₂Br)4.5 - 4.8Singlet (s)2HThe electronegative bromine atom will significantly deshield these protons, shifting them downfield. With no adjacent protons, the signal is expected to be a singlet.
Experimental Protocol for ¹H NMR Spectroscopy:

A standard ¹H NMR experiment would be conducted on a 400 MHz or higher field spectrometer to ensure adequate signal resolution.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup:

    • Acquire the spectrum at a standard probe temperature (e.g., 298 K).

    • Use a standard pulse program for a one-dimensional proton spectrum.

    • Set the spectral width to cover the range of approximately -1 to 12 ppm.

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio, typically starting with 16 or 32 scans.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons.

Caption: Workflow for ¹H NMR Spectroscopic Analysis.

Predicted ¹³C NMR Spectroscopic Analysis

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.

Predicted Chemical Shifts (δ):
Carbon Assignment Predicted Chemical Shift (ppm) Justification
Aromatic Carbons (C-F)155 - 165The direct attachment to highly electronegative fluorine atoms will cause a significant downfield shift. These signals will also exhibit strong one-bond C-F coupling.
Aromatic Carbons (C-H & C-C)110 - 140These carbons will resonate in the typical aromatic region. The specific shifts will be influenced by the fluorine and the ethenyl substituents.
Vinyl Carbon (Quaternary)135 - 145The sp² hybridized carbon attached to the aromatic ring will be deshielded.
Vinyl Carbon (=CH₂)115 - 125This terminal sp² carbon will appear in the typical alkene region.
Bromomethyl Carbon (-CH₂Br)30 - 40The electronegative bromine atom will shift this sp³ carbon downfield from a typical alkane.
Experimental Protocol for ¹³C NMR Spectroscopy:
  • Sample and Instrument: The same sample and spectrometer as for ¹H NMR can be used.

  • Instrument Setup:

    • Use a standard proton-decoupled ¹³C pulse program.

    • The spectral width should be set to cover approximately 0 to 220 ppm.

    • A greater number of scans (e.g., 1024 or more) will be required to obtain a good signal-to-noise ratio.

  • Data Processing: Similar processing steps as for ¹H NMR are applied. The solvent signal (for CDCl₃, a triplet at ~77 ppm) can be used for chemical shift referencing.

Predicted Infrared (IR) Spectroscopic Analysis

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic ring, the carbon-carbon double bond, and the carbon-halogen bonds.

Predicted Key Absorption Bands:
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3100 - 3000Medium
C=C Stretch (Aromatic)1600 - 1450Medium to Strong
C=C Stretch (Vinyl)~1640Medium
C-F Stretch1300 - 1100Strong
C-Br Stretch700 - 500Medium to Strong
Causality Behind Expected Absorptions:
  • Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the benzene ring typically appear just above 3000 cm⁻¹.[3][4]

  • Aromatic C=C Stretch: The conjugated double bonds within the benzene ring give rise to a series of characteristic absorptions in the 1600-1450 cm⁻¹ region.[3][4]

  • Vinyl C=C Stretch: The stretching of the carbon-carbon double bond of the ethenyl group is expected to produce a medium intensity band around 1640 cm⁻¹.

  • C-F Stretch: The highly polar carbon-fluorine bonds will result in strong absorption bands in the fingerprint region.

  • C-Br Stretch: The carbon-bromine bond vibration will also be present in the lower frequency region of the spectrum.

Experimental Protocol for IR Spectroscopy:

A common and straightforward method for acquiring the IR spectrum of a liquid sample is using Attenuated Total Reflectance (ATR).

  • Sample Application: Place a small drop of the neat liquid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

    • Typically, 16 to 32 scans are co-added to produce the final spectrum.

  • Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue after the measurement.

IR_Workflow cluster_preparation Preparation cluster_measurement Measurement cluster_analysis Analysis Clean_ATR Clean ATR Crystal Background Acquire Background Spectrum Clean_ATR->Background Apply_Sample Apply Liquid Sample to Crystal Acquire_Sample Acquire Sample Spectrum Apply_Sample->Acquire_Sample Process_Spectrum Process and Analyze Absorption Bands Acquire_Sample->Process_Spectrum

Caption: ATR-FTIR Experimental Workflow.

Predicted Mass Spectrometric (MS) Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which allows for the determination of the molecular weight and can provide structural clues based on fragmentation patterns.

Predicted Molecular Ion and Fragmentation:
  • Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak. Due to the presence of bromine, this will be a pair of peaks of nearly equal intensity at m/z 232 and 234, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).

  • Major Fragmentation Pathway: A significant fragmentation pathway is the loss of the bromine atom to form a stable benzylic/vinylic carbocation. This would result in a prominent peak at m/z 153. Benzylic cleavage is an energetically favorable fragmentation process.[5] Further fragmentation of the aromatic ring could also occur.

Predicted Mass Spectrum Data:
m/z Relative Intensity Identity
234High[M+2]⁺ (C₉H₇⁸¹BrF₂)
232High[M]⁺ (C₉H₇⁷⁹BrF₂)
153Very High (likely base peak)[M-Br]⁺ (C₉H₇F₂)
Experimental Protocol for Mass Spectrometry:
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS). GC-MS is often preferred as it also provides information about the purity of the sample.

  • Ionization: Electron ionization (EI) at 70 eV is a standard method for generating fragments and a molecular ion.

  • Analysis: The ions are separated by a mass analyzer (e.g., a quadrupole) and detected.

Conclusion: A Predictive Framework for Structural Verification

While experimental spectroscopic data for this compound is not widely disseminated in the public domain, a robust and reliable predictive analysis is possible through the application of fundamental spectroscopic principles. This technical guide provides researchers with a detailed set of expected data for ¹H NMR, ¹³C NMR, IR, and MS analysis. By comparing experimentally obtained spectra with the predictions outlined herein, scientists and drug development professionals can confidently verify the structure and purity of this vital antifungal intermediate, ensuring the integrity of their synthetic endeavors.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Chemistry LibreTexts. (2023). 20.3: Predicting a ¹H-NMR Spectrum From The Structure. [Link]

  • University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Fragment ion. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • University of Calgary. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for Wittig Olefination with 1-[1-(Bromomethyl)ethenyl]-2,4-difluoro-benzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

The Wittig reaction stands as a cornerstone of modern organic synthesis, prized for its reliability in constructing carbon-carbon double bonds with excellent regiocontrol.[1][2] This powerful transformation involves the reaction of a phosphorus ylide, also known as a Wittig reagent, with an aldehyde or a ketone.[3][4] The reaction's significance is underscored by its wide applicability in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients.[3] This guide provides a comprehensive experimental protocol for the Wittig olefination utilizing the versatile, fluorinated building block, 1-[1-(Bromomethyl)ethenyl]-2,4-difluoro-benzene. The fluorine substituents on this reactant are of particular interest in medicinal chemistry, as they can significantly modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.

This document will detail the necessary steps from the preparation of the key phosphonium salt intermediate to the execution of the Wittig reaction and subsequent purification of the final alkene product. The causality behind experimental choices will be thoroughly explained to empower researchers to adapt and troubleshoot the protocol as needed.

Reaction Overview & Mechanism

The overall transformation consists of two primary stages:

  • Synthesis of the Phosphonium Salt: The initial step involves the reaction of this compound with a phosphine, typically triphenylphosphine, via an SN2 reaction to form the corresponding phosphonium salt.[3]

  • Wittig Olefination: The phosphonium salt is then deprotonated with a strong base to generate the phosphorus ylide in situ. This highly nucleophilic ylide then reacts with a carbonyl compound (in this protocol, benzaldehyde is used as a representative example) to yield the desired alkene and a phosphine oxide byproduct.[3][4]

The driving force for the Wittig reaction is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[5]

Experimental Protocols

Part 1: Synthesis of {1-[1-(2,4-Difluorophenyl)ethenyl]methyl}triphenylphosphonium bromide

This procedure outlines the synthesis of the key phosphonium salt intermediate.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
This compound233.0510.02.33 g
Triphenylphosphine (PPh₃)262.2910.52.75 g
Toluene--50 mL

Instrumentation:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Buchner funnel and filter flask

  • Standard glassware

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.33 g, 10.0 mmol) and triphenylphosphine (2.75 g, 10.5 mmol).

  • Add 50 mL of toluene to the flask.

  • Attach a reflux condenser and heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After heating for 12-24 hours, a white precipitate of the phosphonium salt should form.

  • Allow the reaction mixture to cool to room temperature, and then further cool in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of cold toluene to remove any unreacted starting materials.

  • Dry the phosphonium salt under vacuum to a constant weight. The product should be a white, crystalline solid.

Rationale for Experimental Choices:

  • Solvent: Toluene is a common non-polar solvent for the synthesis of phosphonium salts, as it facilitates the SN2 reaction and allows for the precipitation of the ionic product.[6]

  • Stoichiometry: A slight excess of triphenylphosphine is used to ensure complete consumption of the alkyl bromide.

  • Heating: Heating is necessary to drive the SN2 reaction to completion, as alkyl bromides are generally less reactive than iodides.[7]

Characterization:

The structure and purity of the synthesized phosphonium salt should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and ³¹P NMR.

Part 2: Wittig Olefination with Benzaldehyde

This protocol details the formation of the alkene product via the Wittig reaction.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
{1-[1-(2,4-Difluorophenyl)ethenyl]methyl}triphenylphosphonium bromide495.345.02.48 g
Tetrahydrofuran (THF), anhydrous--40 mL
n-Butyllithium (n-BuLi), 2.5 M in hexanes-5.52.2 mL
Benzaldehyde106.125.00.51 mL (531 mg)
Saturated aqueous ammonium chloride (NH₄Cl) solution--20 mL
Diethyl ether--50 mL
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)---

Instrumentation:

  • Two-neck round-bottom flask (100 mL)

  • Septa

  • Syringes and needles

  • Magnetic stirrer

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard glassware

Procedure:

  • Ylide Generation:

    • To a dry 100 mL two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phosphonium salt (2.48 g, 5.0 mmol) and anhydrous THF (30 mL).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-butyllithium (2.2 mL of a 2.5 M solution in hexanes, 5.5 mmol) dropwise via syringe. A deep color change (typically to orange or deep red) indicates the formation of the ylide.

    • Stir the mixture at 0 °C for 1 hour.

  • Reaction with Benzaldehyde:

    • In a separate, dry vial, dissolve benzaldehyde (0.51 mL, 5.0 mmol) in anhydrous THF (10 mL).

    • Slowly add the benzaldehyde solution to the ylide solution at 0 °C via syringe.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (20 mL).

    • Transfer the mixture to a separatory funnel and add diethyl ether (50 mL).

    • Separate the organic layer, and wash it with water (2 x 20 mL) and then brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product will be a mixture of the desired alkene and triphenylphosphine oxide. Purification can be achieved by column chromatography on silica gel, typically using a non-polar eluent system (e.g., hexanes/ethyl acetate).[8] Recrystallization can also be an effective purification method.[9][10]

Rationale for Experimental Choices:

  • Anhydrous Conditions: The Wittig ylide is a strong base and will be quenched by water. Therefore, anhydrous solvents and an inert atmosphere are crucial for the success of the reaction.

  • Base: n-Butyllithium is a strong, non-nucleophilic base commonly used to deprotonate phosphonium salts to form unstabilized or semi-stabilized ylides.[3]

  • Temperature Control: The initial deprotonation is performed at 0 °C to control the exothermic reaction and prevent side reactions. The subsequent reaction with the aldehyde is allowed to proceed at room temperature.

  • Purification: Triphenylphosphine oxide is a common byproduct of the Wittig reaction and can often be challenging to remove completely. Column chromatography is a standard method for its separation from the desired alkene product.[8]

Characterization:

The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The stereochemistry of the newly formed double bond (E/Z isomerism) can be determined by analyzing the coupling constants of the vinylic protons in the ¹H NMR spectrum.

Visualization of the Experimental Workflow

Wittig_Olefination_Workflow cluster_0 Part 1: Phosphonium Salt Synthesis cluster_1 Part 2: Wittig Olefination A 1. Mix Reactants This compound + Triphenylphosphine in Toluene B 2. Reflux (12-24h) A->B C 3. Cool & Precipitate B->C D 4. Filter & Dry C->D E Phosphonium Salt (Product 1) D->E F 1. Ylide Generation Phosphonium Salt + n-BuLi in THF @ 0°C E->F Use in Part 2 G 2. Add Aldehyde Benzaldehyde in THF F->G H 3. Reaction (Warm to RT, 12-24h) G->H I 4. Work-up (Quench, Extract, Dry) H->I J 5. Purify (Column Chromatography) I->J K Final Alkene Product J->K

Caption: Workflow for the two-stage Wittig olefination.

Mechanism Diagram

Wittig_Mechanism cluster_step1 Ylide Formation cluster_step2 Reaction with Carbonyl cluster_step3 Product Formation P_salt R-CH₂-P⁺Ph₃ Br⁻ Ylide R-CH⁻-P⁺Ph₃ (Ylide) P_salt->Ylide Deprotonation Base Base (n-BuLi) Ylide2 R-CH⁻-P⁺Ph₃ Betaine Betaine Intermediate Ylide2->Betaine Nucleophilic Attack Aldehyde R'-CHO Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Cyclization Oxaphosphetane2 Oxaphosphetane Alkene R-CH=CH-R' (Alkene) Oxaphosphetane2->Alkene Cycloreversion TPPO Ph₃P=O (Triphenylphosphine Oxide) Oxaphosphetane2->TPPO

Caption: Generalized mechanism of the Wittig reaction.

Trustworthiness and Self-Validation

The protocols provided are designed to be self-validating through the use of standard analytical techniques.

  • Reaction Monitoring: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the progress of both the phosphonium salt formation and the Wittig reaction. The disappearance of starting materials and the appearance of the product spot provide a real-time assessment of the reaction's progress.

  • Spectroscopic Confirmation: The identity and purity of the intermediate phosphonium salt and the final alkene product must be confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and mass spectrometry (MS). These techniques provide unambiguous structural information and are essential for verifying the success of the synthesis.

  • Byproduct Identification: The presence of triphenylphosphine oxide in the crude product of the Wittig reaction is expected. Its characteristic signals in NMR spectra can be used to assess the effectiveness of the purification procedure.

References

Sources

Application Notes and Protocols: The Strategic Use of 1-[1-(Bromomethyl)ethenyl]-2,4-difluoro-benzene in the Synthesis of Advanced Antifungal Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block in Medicinal Chemistry

1-[1-(Bromomethyl)ethenyl]-2,4-difluoro-benzene, a substituted styrene derivative, has emerged as a critical intermediate in the synthesis of complex heterocyclic compounds, most notably in the development of potent triazole antifungal agents.[1][2] Its unique structural features—a reactive allylic bromide, a vinyl group amenable to further functionalization, and a 2,4-difluorophenyl moiety known to enhance biological activity—make it a valuable tool for medicinal chemists. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of this compound, complete with detailed protocols and an exploration of the chemical principles that underpin its utility.

The 2,4-difluorophenyl group is a common feature in many successful pharmaceuticals, contributing to improved metabolic stability and binding affinity.[3] In the context of antifungal agents, this moiety is crucial for the drug's interaction with its target enzyme, cytochrome P450 14α-demethylase (CYP51).[4] The vinyl bromide portion of the molecule provides a reactive handle for the introduction of key pharmacophoric elements, such as the 1,2,4-triazole ring, which is characteristic of a major class of antifungal drugs.[5][6]

These application notes will detail the synthesis of this compound and its subsequent elaboration into a key epoxide intermediate, a cornerstone in the synthesis of voriconazole and other related triazole antifungals.[7][8]

Physicochemical Properties and Safety Data

A thorough understanding of the properties and hazards associated with this compound is paramount for its safe and effective use in a laboratory setting.

PropertyValueSource
CAS Number 159276-58-1[1][2]
Molecular Formula C₉H₇BrF₂[1][2]
Molecular Weight 233.05 g/mol [1][2]
Appearance Colorless Liquid[2]
Boiling Point 223.7±30.0 °C (Predicted)[2]
Density 1.485±0.06 g/cm³ (Predicted)[2]

Safety and Handling:

This compound is a hazardous substance and must be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

GHS Hazard Statements:

  • H315: Causes skin irritation.[2]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

  • P264: Wash skin thoroughly after handling.[2]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]

Synthesis of this compound

The most plausible and widely applicable method for the synthesis of the title compound is through the allylic bromination of a suitable precursor, 2-(2,4-difluorophenyl)prop-1-ene. This reaction is typically achieved using N-Bromosuccinimide (NBS) in the presence of a radical initiator.[2][9]

Synthesis of this compound reactant 2-(2,4-difluorophenyl)prop-1-ene product This compound reactant->product Allylic Bromination reagents NBS, AIBN CCl4, Reflux reagents->reactant

Figure 1: Synthetic scheme for the preparation of the title compound.

Protocol 1: Allylic Bromination of 2-(2,4-difluorophenyl)prop-1-ene

Materials:

  • 2-(2,4-difluorophenyl)prop-1-ene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-(2,4-difluorophenyl)prop-1-ene (1.0 eq) in anhydrous carbon tetrachloride.

  • Addition of Reagents: To the stirred solution, add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq).

  • Reaction: Heat the mixture to reflux (approximately 77°C) and maintain reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the succinimide byproduct.

    • Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Application in the Synthesis of Triazole Antifungal Agents

This compound is a key precursor in the multi-step synthesis of voriconazole and other related antifungal agents. The following protocols outline the subsequent transformations of this intermediate.

Antifungal Synthesis Workflow start This compound intermediate1 1-[2-(2,4-difluorophenyl)allyl]-1H-1,2,4-triazole start->intermediate1 Nucleophilic Substitution intermediate2 1-[2-(2,4-difluorophenyl)oxiran-2-yl]methyl-1H-1,2,4-triazole intermediate1->intermediate2 Epoxidation final_steps Further Elaboration to Voriconazole intermediate2->final_steps

Figure 2: Overall workflow for the utilization of the title compound.

Protocol 2: Synthesis of 1-[2-(2,4-difluorophenyl)allyl]-1H-1,2,4-triazole

Materials:

  • This compound

  • 1H-1,2,4-triazole

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1H-1,2,4-triazole (1.2 eq) in anhydrous DMF.

  • Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the solution and stir for 15 minutes at room temperature.

  • Addition of Bromide: Add a solution of this compound (1.0 eq) in a small amount of anhydrous DMF dropwise to the reaction mixture.

  • Reaction: Heat the mixture to 60-70°C and stir for 8-12 hours. Monitor the reaction by TLC.

  • Work-up:

    • Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

    • Separate the layers and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 1-[2-(2,4-difluorophenyl)allyl]-1H-1,2,4-triazole.

Protocol 3: Epoxidation to form 1-{[2-(2,4-difluorophenyl)oxiran-2-yl]methyl}-1H-1,2,4-triazole

This epoxidation step is a critical transformation to generate the key intermediate for the synthesis of fluconazole and voriconazole analogs.[4][8]

Materials:

  • 1-[2-(2,4-difluorophenyl)allyl]-1H-1,2,4-triazole

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate, saturated aqueous solution

  • Sodium thiosulfate, 10% aqueous solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve 1-[2-(2,4-difluorophenyl)allyl]-1H-1,2,4-triazole (1.0 eq) in anhydrous dichloromethane in a round-bottom flask and cool the solution to 0°C in an ice bath.

  • Addition of Oxidant: Add m-CPBA (1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Work-up:

    • Quench the reaction by adding 10% aqueous sodium thiosulfate solution to destroy excess peroxide.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer under reduced pressure. The crude epoxide can be purified by column chromatography on silica gel.

Conclusion

This compound is a strategically important building block in medicinal chemistry, offering a reliable entry point for the synthesis of complex, biologically active molecules. The protocols detailed herein provide a comprehensive guide for its synthesis and subsequent application in the construction of key intermediates for triazole antifungal agents. As with all chemical syntheses, careful execution of these procedures and adherence to safety guidelines are essential for successful and safe outcomes. The versatility of this intermediate suggests its potential for broader applications in the development of novel therapeutics beyond the antifungal arena.

References

  • Google Patents. (2019). US20190002440A1 - Voriconazole intermediate and voriconazole synthesis method.
  • PubChem. (n.d.). 1-(Bromomethyl)-2,4-difluorobenzene. Retrieved from [Link]

  • Google Patents. (2008). CN101168542A - A kind of preparation method of 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1 hydrogen-1,2,4-triazole.
  • Sun, J., et al. (2009). Design, synthesis, and biological evaluation of novel 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted benzylamino-2-propanols. Bioorganic & Medicinal Chemistry Letters, 19(6), 1795-1799.
  • Google Patents. (2012). US8263769B2 - Process for preparing voriconazole.
  • Google Patents. (2000). US6133485A - Asymmetric synthesis of 2-(2,4-difluorophenyl)-1-heterocycl-1-yl butan-2,3-diols.
  • Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Retrieved from [Link]

  • jOeCHEM. (2020, October 24). Brominating the Allylic Position with NBS [Video]. YouTube. Retrieved from [Link]

  • Chad's Prep. (2020, December 16). 10.3 Allylic and Benzylic Bromination with NBS [Video]. YouTube. Retrieved from [Link]

  • EPO. (2018). VORICONAZOLE INTERMEDIATE AND VORICONAZOLE SYNTHESIS METHOD - Patent 3395813. Retrieved from [Link]

  • Google Patents. (2016). CN105777486A - Synthesis method of 2-[2-(2,4-diflurophenyl)-2-propen-1-yl)-1,3-propanediol.
  • Yan, C. Y., Wang, G. Z., & Zhou, C. H. (2009). (Z)-1-(2,4-Difluorophenyl)-3-phenyl-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1927.
  • Yan, C. Y., Wang, G. Z., & Zhou, C. H. (2012). (Z)-1-(2,4-Difluorophenyl)-3-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1197.
  • Patsnap. (2021). Voriconazole synthesis process. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]

  • PharmaInfo. (n.d.). Synthesis and characterization of substituted 1, 2, 4-triazole and their derivatives on poly ethylene. Retrieved from [Link]

  • ISRES Publishing. (n.d.). synthesis of 1,2,4 triazole compounds. Retrieved from [Link]

  • RSC Publishing. (n.d.). Catalyst-free efficient synthesis of functionalized 1,2,4-triazole via ring opening/cyclization of arylidene thiazolone with aryl/alkyl-hydrazine. Retrieved from [Link]

  • RSC Publishing. (n.d.). Base-promoted multicomponent synthesis of 1,2,4-triazole-based hybrids from 1,3-diones, β-nitrostyrenes, and hydrazones. Retrieved from [Link]

  • MDPI. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. Retrieved from [Link]

  • MDPI. (2021). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Retrieved from [Link]

  • Shen, T. Y. (1981). Chemical and pharmacological properties of diflunisal. Journal of Clinical Pharmacology, 21(8-9 Suppl), 3S–13S.
  • ResearchGate. (2022). Synthesis and structure elucidation of 1- (2, 5 /3, 5- difluorophenyl) - 3- (2, 3 /2, 4 /2, 5 /3, 4- dimethoxyphenyl) - 2- propen- 1- ones as anticancer agents. Retrieved from [Link]

  • ResearchGate. (2024). Formulation development and evaluation of voriconazole sustained release tablets. Retrieved from [Link]ts)

Sources

Application Notes & Protocols: 1-[1-(Bromomethyl)ethenyl]-2,4-difluoro-benzene in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Forward-Looking Statement

The following document outlines the prospective applications and detailed protocols for the utilization of 1-[1-(Bromomethyl)ethenyl]-2,4-difluoro-benzene in the field of materials science. As a novel functional monomer, its direct applications are still emerging. The insights and methodologies presented herein are derived from established principles of polymer chemistry and materials science, drawing parallels with structurally analogous compounds. This guide is intended to serve as a foundational resource for researchers and scientists poised to explore the unique potential of this molecule in creating next-generation materials.

Molecular Architecture & Strategic Advantages

This compound is a uniquely structured monomer offering a confluence of reactive sites and inherent material properties. A strategic analysis of its molecular components reveals its significant potential:

  • Polymerizable Vinyl Group: The ethenyl group serves as a primary site for polymerization, enabling the formation of long-chain polymers through various radical-mediated mechanisms.

  • Reactive Bromomethyl Group: This functional group is a versatile handle for a multitude of chemical transformations. It can act as an initiation site for controlled radical polymerization techniques, a point of attachment for post-polymerization modification, or a reactive moiety for surface grafting.

  • Electron-Deficient Difluorophenyl Moiety: The presence of two fluorine atoms on the benzene ring significantly alters its electronic properties. This imparts desirable characteristics to the resulting materials, including enhanced thermal stability, chemical resistance, and specific optoelectronic properties. Difluorobenzene-containing materials are known for their applications in functional materials with special photoelectric or thermal properties.[1]

These features position this compound as a highly promising building block for a diverse array of advanced materials.

Application Arena I: Synthesis of Advanced Fluorinated Polymers

The incorporation of fluorine into polymer structures is a well-established strategy for creating materials with exceptional properties, including thermal stability, chemical resistance, and low surface energy.[2][3][4] this compound is an ideal candidate for the synthesis of novel fluorinated polymers.

Free Radical Polymerization for Functional Homopolymers

Causality Behind Experimental Choices: Free radical polymerization is a robust and versatile method for polymerizing a wide range of vinyl monomers. The choice of initiator (AIBN) is based on its well-understood decomposition kinetics and its common use in the polymerization of styrenic and acrylic monomers. Toluene is selected as the solvent due to its ability to dissolve both the monomer and the resulting polymer, as well as its relatively high boiling point, which allows for a suitable reaction temperature. The reaction temperature of 70°C is chosen to ensure a controlled rate of initiation and propagation, minimizing side reactions.

Experimental Protocol: Synthesis of Poly(this compound)

  • Reagent Preparation:

    • This compound (Monomer)

    • Azobisisobutyronitrile (AIBN) (Initiator)

    • Anhydrous Toluene (Solvent)

    • Methanol (Precipitating Agent)

  • Reaction Setup:

    • To a flame-dried Schlenk flask, add the monomer (e.g., 5.0 g, 1 equivalent).

    • Add AIBN (e.g., 0.01 equivalents relative to the monomer).

    • Add anhydrous toluene to achieve a desired monomer concentration (e.g., 2 M).

    • Seal the flask with a rubber septum.

  • Degassing:

    • Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

  • Polymerization:

    • Immerse the flask in a preheated oil bath at 70°C.

    • Allow the reaction to proceed for 12-24 hours under a nitrogen or argon atmosphere with magnetic stirring.

  • Isolation and Purification:

    • After cooling to room temperature, dilute the viscous solution with a small amount of toluene.

    • Precipitate the polymer by slowly adding the solution to a large volume of cold methanol with vigorous stirring.

    • Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum at 40-50°C to a constant weight.

Data Presentation: Expected Polymer Characteristics

PropertyExpected Value/CharacteristicAnalytical Technique
Molecular Weight (Mn) 10,000 - 50,000 g/mol (tunable by initiator concentration)Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI) 1.5 - 2.5GPC
Glass Transition Temp. (Tg) > 100°C (due to rigid phenyl groups)Differential Scanning Calorimetry (DSC)
Structure Confirmation Presence of characteristic peaks for the aromatic and aliphatic protons¹H NMR Spectroscopy
Atom Transfer Radical Polymerization (ATRP) for Well-Defined Polymers

ATRP is a controlled/"living" radical polymerization method that allows for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures.[5][6][7][8] The bromomethyl group in this compound makes it an excellent "inimer" (initiator and monomer) for ATRP, enabling the synthesis of hyperbranched or star-shaped polymers.

Causality Behind Experimental Choices: ATRP relies on a reversible activation/deactivation equilibrium between a dormant species (the polymer chain with a terminal halogen) and an active radical species, catalyzed by a transition metal complex. Copper(I) bromide (CuBr) is a commonly used and effective catalyst. PMDETA is a multidentate ligand that complexes with the copper, increasing its solubility and catalytic activity. Anisole is chosen as a solvent for its ability to dissolve the components and its suitable boiling point. The temperature is maintained at 90°C to ensure an appropriate rate of polymerization.

Experimental Protocol: Inimer-Mediated ATRP

  • Reagent Preparation:

    • This compound (Inimer)

    • Copper(I) Bromide (CuBr) (Catalyst)

    • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (Ligand)

    • Anisole (Solvent)

  • Reaction Setup:

    • To a Schlenk flask, add CuBr (e.g., 0.1 equivalents relative to the inimer).

    • Add anisole and the inimer.

    • Seal the flask and degas with argon for 15-20 minutes.

    • Inject the PMDETA ligand (e.g., 0.1 equivalents) via syringe.

  • Polymerization:

    • Place the flask in a preheated oil bath at 90°C and stir.

    • Monitor the reaction progress by taking samples periodically and analyzing the conversion by ¹H NMR or gas chromatography.

  • Termination and Purification:

    • Once the desired conversion is reached, cool the reaction and expose it to air to quench the polymerization.

    • Dilute the mixture with tetrahydrofuran (THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

    • Precipitate the polymer in cold methanol, filter, and dry under vacuum.

Mandatory Visualization: ATRP Inimer Mechanism

ATRP_Inimer Monomer 1-[1-(Bromomethyl)ethenyl]- 2,4-difluoro-benzene (Inimer) Initiation Initiation (Bromomethyl activation) Monomer->Initiation Cu(I)/Ligand Propagation Propagation (Vinyl polymerization) Initiation->Propagation + Inimer Branching Branching (Pendant bromomethyl activation) Propagation->Branching Cu(I)/Ligand Hyperbranched Hyperbranched Fluoropolymer Propagation->Hyperbranched Branching->Propagation Branching->Hyperbranched

Caption: ATRP Inimer workflow for hyperbranched polymer synthesis.

Application Arena II: Functional Surface Modification

The ability to tailor the surface properties of materials is crucial for a wide range of applications, from biomedical devices to microelectronics.[9][10] The reactive bromomethyl group of this compound makes it an excellent candidate for covalent surface modification.

Causality Behind Experimental Choices: This protocol describes the grafting of the monomer onto a hydroxyl-terminated surface, such as silicon oxide (Si-OH). The reaction is a nucleophilic substitution where the surface hydroxyl groups, deprotonated by a base (triethylamine), attack the electrophilic carbon of the bromomethyl group. Toluene is a suitable solvent for this reaction. This method creates a surface with pendant vinyl groups, which can be used for further "grafting-from" polymerization or other surface reactions.

Experimental Protocol: Surface Grafting onto a Silicon Substrate

  • Substrate Preparation:

    • Clean a silicon wafer with piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) to generate surface hydroxyl groups. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.)

    • Rinse thoroughly with deionized water and dry under a stream of nitrogen.

  • Grafting Reaction:

    • Place the cleaned substrate in a reaction vessel.

    • Add a solution of this compound and triethylamine (as a base, 1.5 equivalents) in anhydrous toluene.

    • Heat the reaction at 80°C for 12 hours under a nitrogen atmosphere.

  • Cleaning and Characterization:

    • After cooling, remove the substrate and sonicate it in fresh toluene, followed by ethanol, to remove any physisorbed molecules.

    • Dry the substrate under nitrogen.

    • Confirm the successful grafting using techniques such as X-ray Photoelectron Spectroscopy (XPS) (to detect fluorine and bromine) and contact angle measurements (to observe the change in surface hydrophobicity).

Mandatory Visualization: Surface Modification Workflow

Sources

protocol for the synthesis of 1-[1-(Bromomethyl)ethenyl]-2,4-difluoro-benzene derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 1-[1-(Bromomethyl)ethenyl]-2,4-difluoro-benzene Derivatives

Abstract

This technical guide provides a comprehensive, two-part protocol for the synthesis of this compound, a key intermediate for the development of novel antifungal agents.[1][2] The synthetic strategy involves a robust and scalable olefination of 2',4'-difluoroacetophenone to yield the precursor alkene, 2-(2,4-difluorophenyl)propene. This intermediate subsequently undergoes a selective allylic bromination via the Wohl-Ziegler reaction to produce the target compound. This document is intended for researchers, chemists, and professionals in the field of medicinal chemistry and drug development, offering detailed mechanistic insights, step-by-step experimental procedures, safety protocols, and troubleshooting guidance to ensure reliable and reproducible execution.

PART 1: Synthesis of Precursor Alkene: 2-(2,4-difluorophenyl)propene

The initial and critical phase of the synthesis is the efficient conversion of a commercially available ketone, 2',4'-difluoroacetophenone, into its corresponding terminal alkene. This transformation establishes the vinyl scaffold necessary for the subsequent allylic bromination. The Wittig reaction is presented here as the primary method due to its high reliability and functional group tolerance for creating carbon-carbon double bonds from carbonyl compounds.[1][3][4]

Principle and Mechanism: The Wittig Olefination

The Wittig reaction, a cornerstone of modern organic synthesis, converts aldehydes or ketones into alkenes.[1][5] The process involves two main stages:

  • Ylide Formation: A phosphonium ylide (the Wittig reagent) is generated by deprotonating a phosphonium salt with a strong base. For this synthesis, methyltriphenylphosphonium bromide is treated with a base like n-butyllithium (n-BuLi) or sodium hydride (NaH) in an anhydrous aprotic solvent. The base abstracts the acidic proton from the carbon adjacent to the phosphorus atom, yielding the nucleophilic ylide.

  • Olefination: The ylide attacks the electrophilic carbonyl carbon of 2',4'-difluoroacetophenone. This nucleophilic addition leads to a zwitterionic intermediate known as a betaine, which rapidly collapses into a four-membered ring intermediate, the oxaphosphetane.[6] The oxaphosphetane is unstable and spontaneously decomposes in a reverse [2+2] cycloaddition to yield the desired alkene and triphenylphosphine oxide. The formation of the highly stable phosphorus-oxygen double bond is the thermodynamic driving force for the entire reaction.[3]

Experimental Protocol: Wittig Synthesis of 2-(2,4-difluorophenyl)propene

This protocol details the synthesis on a 25 mmol scale. All operations should be conducted in a certified fume hood using anhydrous solvents and under an inert atmosphere (Nitrogen or Argon).

Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)Notes
Methyltriphenylphosphonium BromideC₁₉H₁₈BrP357.2310.72 g30.0Dry thoroughly under vacuum before use.
n-Butyllithium (n-BuLi)C₄H₉Li64.0612.0 mL30.02.5 M solution in hexanes. Handle with extreme care.
2',4'-DifluoroacetophenoneC₈H₆F₂O156.133.90 g25.0Ensure it is free of water.
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11150 mL-Distill from sodium/benzophenone or use a solvent purification system.
Diethyl Ether(C₂H₅)₂O74.12As needed-For extraction.
Saturated NH₄Cl (aq)NH₄Cl53.49~50 mL-For quenching.
Brine (Saturated NaCl)NaCl58.44~50 mL-For washing.
Anhydrous Magnesium SulfateMgSO₄120.37As needed-For drying.
  • Ylide Preparation:

    • To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add methyltriphenylphosphonium bromide (10.72 g, 30.0 mmol).

    • Purge the flask with dry nitrogen for 10-15 minutes.

    • Add anhydrous THF (100 mL) via cannula. Stir the resulting suspension and cool the flask to 0 °C in an ice-water bath.

    • Slowly add n-butyllithium (12.0 mL of a 2.5 M solution in hexanes, 30.0 mmol) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed 5 °C. The suspension will turn into a characteristic deep orange or yellow solution, indicating ylide formation.

    • After the addition is complete, remove the ice bath and allow the solution to stir at room temperature for 1 hour.

  • Reaction with Ketone:

    • In a separate dry flask, dissolve 2',4'-difluoroacetophenone (3.90 g, 25.0 mmol) in anhydrous THF (50 mL).

    • Cool the ylide solution back to 0 °C.

    • Add the ketone solution to the ylide solution dropwise via an addition funnel or cannula over 30 minutes.

    • Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight (or until TLC/GC-MS indicates complete consumption of the ketone).

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution (~50 mL).

    • Transfer the mixture to a separatory funnel. Add diethyl ether (100 mL) and water (50 mL). Shake and separate the layers.

    • Extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine all organic layers and wash with brine (50 mL).

    • Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. A white solid (triphenylphosphine oxide) will precipitate.

    • To isolate the liquid product, add pentane or hexane (~100 mL) to the crude residue and stir to precipitate the triphenylphosphine oxide fully. Filter the solid and wash it with fresh pentane.

    • Combine the filtrates and concentrate under reduced pressure to yield the crude product, 2-(2,4-difluorophenyl)propene, as a colorless to pale yellow oil.

    • Purify the oil via flash column chromatography on silica gel (using a non-polar eluent such as hexanes) to obtain the pure alkene.

PART 2: Synthesis of this compound

With the precursor alkene in hand, the final step is the selective introduction of a bromine atom at the allylic position. The Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS), is the method of choice for this transformation as it minimizes competing side reactions.[7][8]

Principle and Mechanism: The Wohl-Ziegler Reaction

This reaction is a free-radical chain substitution process.[3] Its success hinges on the ability of NBS to maintain a very low, but constant, concentration of elemental bromine (Br₂) in the reaction medium.[7] This is critical to favor radical substitution at the allylic position over electrophilic addition across the double bond.[8][9]

  • Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), upon heating or exposure to UV light. This generates initial radicals.

  • Propagation (Chain Reaction):

    • A bromine radical (Br•), formed in trace amounts, abstracts a hydrogen atom from the allylic methyl group of 2-(2,4-difluorophenyl)propene. This is the most favorable abstraction because the resulting allylic radical is stabilized by resonance across the adjacent double bond.[9]

    • The stabilized allylic radical then reacts with a molecule of Br₂ (generated from the reaction of NBS with trace HBr) to form the final product, this compound, and a new bromine radical.[9]

    • This new bromine radical continues the chain by abstracting another allylic hydrogen, propagating the cycle.

  • Termination: The reaction ceases when two radicals combine.

The HBr produced during the propagation step reacts rapidly with NBS to regenerate the Br₂ needed for the chain reaction, ensuring its concentration remains low.[9][10]

Experimental Protocol: Allylic Bromination

This protocol is based on a 20 mmol scale of the precursor alkene.

Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)Notes
2-(2,4-difluorophenyl)propeneC₉H₈F₂154.163.08 g20.0From Part 1.
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.983.74 g21.0Recrystallize from water if it appears yellow or impure.[11]
Azobisisobutyronitrile (AIBN)C₈H₁₂N₄164.21164 mg1.0Radical initiator. Handle with care.
Carbon Tetrachloride (CCl₄)CCl₄153.82100 mL-Anhydrous. Caution: CCl₄ is toxic and ozone-depleting. Benzene or other inert solvents can be used.[12]
Dichloromethane (DCM)CH₂Cl₂84.93As needed-For extraction.
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-For drying.
  • Reaction Setup:

    • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(2,4-difluorophenyl)propene (3.08 g, 20.0 mmol), N-Bromosuccinimide (3.74 g, 21.0 mmol), and anhydrous carbon tetrachloride (100 mL).

    • Add the radical initiator, AIBN (164 mg, 1.0 mmol).

    • Protect the apparatus from moisture with a drying tube (e.g., filled with CaCl₂).

  • Reaction Execution:

    • Heat the mixture to reflux (approx. 77 °C for CCl₄) using a heating mantle. The reaction can also be initiated by shining a sunlamp on the flask.

    • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-3 hours. A key visual cue is that the dense NBS at the bottom of the flask will be consumed and replaced by the less dense succinimide, which will float to the surface.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to precipitate the succinimide by-product.

    • Remove the succinimide by vacuum filtration and wash the solid with a small amount of cold CCl₄.

    • Transfer the filtrate to a separatory funnel and wash it with water (2 x 50 mL) and then brine (50 mL) to remove any remaining succinimide or HBr.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • The resulting crude oil is the target compound, this compound. If necessary, it can be further purified by vacuum distillation or flash column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient).

Visualization of Synthetic Pathway and Mechanism

Overall Synthesis Workflow

Synthesis_Workflow cluster_precursor Part 1: Precursor Synthesis cluster_target Part 2: Allylic Bromination cluster_application Application Ketone 2',4'-Difluoroacetophenone Wittig Wittig Reaction (Ph3P=CH2) Ketone->Wittig Alkene 2-(2,4-difluorophenyl)propene Wittig->Alkene Bromination Wohl-Ziegler Reaction (NBS, AIBN, heat) Alkene->Bromination Target 1-[1-(Bromomethyl)ethenyl]- 2,4-difluoro-benzene Bromination->Target Application Antifungal Agent Development Target->Application

Caption: Overall two-step synthesis of the target compound.

Wohl-Ziegler Radical Chain Mechanism

Wohl_Ziegler cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination Initiator (AIBN) Initiator (AIBN) 2 R• 2 R• Initiator (AIBN)->2 R• Heat R• + HBr (trace) R• + HBr (trace) RH + Br• RH + Br• R• + HBr (trace)->RH + Br• Allylic_H Allylic H Abstraction Allylic_Radical R-CH2• (Resonance Stabilized) Allylic_H->Allylic_Radical HBr HBr Allylic_H->HBr Bromination_Step Bromination Target_Product R-CH2Br Bromination_Step->Target_Product Br• Br• Bromination_Step->Br• Regenerates chain carrier Br2_Regen Br2 Regeneration Br2 Br2 Br2_Regen->Br2 Succinimide Succinimide Br2_Regen->Succinimide Precursor_Alkene R-CH3 Precursor_Alkene->Allylic_H Allylic_Radical->Bromination_Step Br•->Allylic_H Br2->Bromination_Step HBr->Br2_Regen NBS NBS NBS->Br2_Regen Br• + Br• Br• + Br• Br• + Br•->Br2 R-CH2• + Br• R-CH2• + Br• R-CH2Br (Target) R-CH2Br (Target) R-CH2• + Br•->R-CH2Br (Target) 2 R-CH2• 2 R-CH2• Dimer Dimer 2 R-CH2•->Dimer

Caption: The radical chain mechanism of NBS bromination.

Product Characterization

PropertyValue
Chemical Name This compound
Alternate Name 1-(3-bromoprop-1-en-2-yl)-2,4-difluorobenzene[1]
CAS Number 159276-58-1[1]
Molecular Formula C₉H₇BrF₂[1]
Molecular Weight 233.05 g/mol [1]
Appearance Colorless to pale yellow liquid

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Part 1: Low yield of alkene 1. Incomplete ylide formation (inactive base, wet reagents/glassware). 2. Sterically hindered ketone. 3. Inefficient workup/purification.1. Ensure all reagents and solvents are anhydrous. Titrate n-BuLi before use. 2. Allow for longer reaction times or gentle heating. 3. Perform multiple extractions. Ensure complete precipitation of triphenylphosphine oxide before filtration.
Part 2: No reaction 1. Inactive or insufficient radical initiator. 2. Radical inhibitors (e.g., oxygen) present.1. Use fresh AIBN/BPO. Add a second small portion of initiator if the reaction stalls. 2. Degas the solvent before use and maintain a positive pressure of inert gas.
Part 2: Formation of dibromide High concentration of Br₂ leading to electrophilic addition across the double bond.1. This is the primary issue NBS is meant to solve. Ensure high-purity NBS is used. 2. Do not add Br₂ directly. The reaction must rely on the slow, in-situ generation from NBS.
Part 2: Low yield of brominated product 1. Hydrolysis of the product during workup.[11] 2. Incomplete reaction.1. Ensure the aqueous workup is performed quickly and at cool temperatures. Avoid basic conditions. 2. Monitor the reaction by TLC/GC-MS to confirm consumption of starting material. Add more initiator if needed.

Safety and Handling (EHS)

All experimental work must be conducted in a well-ventilated laboratory fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-resistant lab coat, and chemical-resistant gloves.

  • N-Bromosuccinimide (NBS): NBS is an oxidizing solid, corrosive, and causes severe skin burns and eye damage. It is harmful if swallowed. Avoid dust formation and inhalation. Keep away from combustible materials. In case of contact, wash the affected area immediately with copious amounts of water.

  • n-Butyllithium (n-BuLi): A pyrophoric liquid that can ignite spontaneously in air. It reacts violently with water. Must be handled under an inert atmosphere using proper syringe and cannula techniques.

  • Solvents (THF, Diethyl Ether, CCl₄): These solvents are highly flammable and volatile. Carbon tetrachloride is a suspected carcinogen and is hepatotoxic. Always work in a fume hood and eliminate all potential ignition sources.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Quench reactive reagents like n-BuLi carefully before disposal. Halogenated and non-halogenated solvent waste streams must be segregated.

References

  • Master Organic Chemistry. (2013, November 25). Allylic Bromination and Benzylic Bromination: What Is It, And How Does It Work? Retrieved from [Link]

  • Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, October 13). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Retrieved from [Link]

  • Chad's Prep. (2020, December 16). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, January 22). Wittig Reaction. Retrieved from [Link]

  • Petranyi, G., Ryder, N. S., & Stütz, A. (1984). Allylamine derivatives: new class of synthetic antifungal agents inhibiting fungal squalene epoxidase. Science, 224(4654), 1239–1241. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: N-Bromosuccinimide. Retrieved from [Link]

  • Loba Chemie. (n.d.). N-Bromo Succinimide Material Safety Data Sheet. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • Chegg.com. (2020, February 17). Solved GRIGNARD AND DEHYDRATION REACTIONS Experiment 5. Retrieved from [Link]

  • Bhatnagar, S., et al. (2011). Stereoselective Bromination of 2-Vinyl Chromones Using NBS. Synthetic Communications, 41(2), 219-226. Retrieved from [Link]

Sources

purification of 1-[1-(Bromomethyl)ethenyl]-2,4-difluoro-benzene by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Chromatographic Purification of 1-[1-(Bromomethyl)ethenyl]-2,4-difluoro-benzene

Abstract

This document provides a comprehensive, experience-driven guide for the purification of this compound, a key intermediate in the synthesis of antifungal agents, using silica gel column chromatography.[1][2] We move beyond a simple recitation of steps to explore the underlying principles, from method development with Thin-Layer Chromatography (TLC) to the execution of a preparative column. This guide emphasizes the critical considerations for handling potentially labile benzylic bromides on silica gel and offers practical strategies for optimizing separation efficiency and ensuring the integrity of the final product. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals seeking a robust and reproducible purification methodology.

Foundational Principles: The 'Why' of the Separation

The successful purification of this compound hinges on the principles of normal-phase adsorption chromatography.[3][4] In this technique, a polar stationary phase (silica gel) is used in conjunction with a less polar mobile phase (the eluent).

  • The Stationary Phase: Silica gel (SiO₂) is a highly porous adsorbent with a surface covered in hydroxyl groups (-OH). These silanol groups are polar and can form hydrogen bonds or dipole-dipole interactions with molecules in the mixture to be separated.[5]

  • The Mobile Phase: A non-polar or moderately polar solvent system is passed through the silica gel.[6]

  • The Mechanism of Separation: A dynamic equilibrium is established for each component between being adsorbed onto the polar silica gel and being dissolved in the mobile phase.[3] More polar compounds in the crude mixture will adsorb more strongly to the silica gel and thus travel down the column more slowly. Conversely, less polar compounds will spend more time in the mobile phase and elute from the column faster. Our target molecule, with its aromatic rings and halogen substituents, possesses moderate polarity, allowing for effective separation from both more polar and less polar impurities.

A Critical Consideration: The Stability of Benzylic Bromides

Benzylic bromides, such as the target compound, can be susceptible to degradation on the acidic surface of standard silica gel.[7][8] The Lewis acidic sites on the silica can potentially catalyze decomposition, hydrolysis (if water is present), or other side reactions.

Proactive Strategy: If preliminary TLC analysis or initial column runs show significant streaking, the appearance of new spots, or poor recovery, this indicates potential on-column decomposition.[8] In such cases, the silica gel should be "deactivated" before use. This is typically achieved by preparing the silica slurry in the chosen eluent system containing a small amount of a base, such as 0.1-1% triethylamine (Et₃N), to neutralize the acidic sites.

Phase 1: Method Development via Thin-Layer Chromatography (TLC)

Attempting a large-scale column purification without prior TLC analysis is inefficient and risks the loss of valuable material. TLC is an indispensable tool for rapidly screening solvent systems to find the optimal mobile phase for separation.[5] The goal is to identify an eluent that provides good separation between the target compound and its impurities, with the target compound exhibiting a Retention Factor (Rf) between 0.2 and 0.5.[9] An Rf in this range typically translates to a reasonable elution time and good resolution on a preparative column.

Protocol 2.1: TLC Analysis
  • Preparation: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a fine capillary tube, carefully spot a small amount of the dissolved sample onto the baseline of a silica gel TLC plate. The spot should be no larger than 1-2 mm in diameter to prevent poor separation.[10]

  • Development: Place the TLC plate in a developing chamber containing the chosen solvent system. Ensure the solvent level is below the baseline. Cover the chamber to maintain a saturated atmosphere. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the separated spots. Since the target compound is aromatic, it should be visible under a UV lamp (254 nm). Other non-UV active impurities can be visualized using a chemical stain (e.g., potassium permanganate dip, which reacts with compounds that can be oxidized).

  • Rf Calculation: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[10]

Data Presentation: TLC Solvent System Screening

The following table provides a logical progression for screening mobile phase systems, starting with low polarity and gradually increasing it.

Trial No.Solvent System (v/v)Polarity IndexTarget RfObservations
1100% HexanesLow~0.0Compound likely remains at the baseline.
295:5 Hexanes:Ethyl AcetateLow-Medium0.1 - 0.2Compound begins to move. Separation may be poor.
390:10 Hexanes:Ethyl Acetate Medium 0.3 - 0.4 Potentially optimal. Good separation from impurities.
480:20 Hexanes:Ethyl AcetateMedium-High> 0.6Compound moves too quickly. Poor separation.
595:5 Hexanes:DichloromethaneLow-Medium0.2 - 0.3Alternative system; may provide different selectivity.

This table is illustrative. Actual ratios must be determined experimentally.

Phase 2: Preparative Column Chromatography Protocol

Once an optimal solvent system has been identified via TLC, the purification can be scaled up to a preparative column.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_run Execution Phase cluster_post Post-Purification Phase TLC TLC Method Development (Optimize Solvent System) Pack Column Packing (Slurry Method) TLC->Pack Load Sample Loading (Dry Loading Preferred) Pack->Load Elute Elution (Isocratic or Gradient) Load->Elute Collect Fraction Collection Elute->Collect Analyze TLC Analysis of Fractions Collect->Analyze Analyze->Elute Adjust Polarity Combine Combine Pure Fractions Analyze->Combine Evap Solvent Removal (Rotary Evaporation) Combine->Evap Final Final Product (Purity Analysis) Evap->Final

Caption: Workflow for preparative column chromatography purification.

Materials and Reagents
  • Crude this compound

  • Silica Gel (Standard, 60 Å, 230-400 mesh)[5]

  • Hexanes (HPLC Grade)

  • Ethyl Acetate (HPLC Grade)

  • Dichloromethane (for sample loading and rinsing)

  • Celite or a small amount of silica gel (for dry loading)[11]

  • Glass chromatography column

  • Cotton or glass wool

  • Sand (washed)

  • Collection vessels (test tubes or flasks)

  • TLC plates and chamber

  • Rotary evaporator

Protocol 3.1: Column Preparation and Elution
  • Column Setup: Securely clamp the column in a vertical position. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

  • Packing the Column (Slurry Method):

    • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent determined by TLC (e.g., 95:5 Hexanes:EtOAc). The amount of silica should be 50-100 times the weight of the crude sample.[5]

    • Pour the slurry into the column. Gently tap the side of the column to ensure even packing and remove air bubbles.

    • Open the stopcock to drain some solvent, adding more slurry as needed until the desired column height is reached. The final packed bed should be uniform and free of cracks. Never let the solvent level drop below the top of the silica bed.

  • Sample Loading (Dry Loading - Recommended):

    • Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane.

    • Add a small amount of Celite or silica gel (2-3 times the crude weight) to this solution.

    • Carefully remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[11]

    • Carefully add this powder to the top of the packed silica bed, creating a thin, even layer. Gently add a protective layer of sand on top of the sample.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column, opening the stopcock to begin the flow.

    • Maintain a constant head of solvent above the packing throughout the process.

    • Collect the eluting solvent in sequentially numbered fractions.[11]

    • Monitor the separation by spotting alternate fractions on a TLC plate and developing it.

  • Post-Purification:

    • Once the TLC analysis identifies the fractions containing the pure product, combine them in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

    • Confirm the purity and identity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS.

Visualization of Separation Principle

Caption: Separation based on polarity over time.

Troubleshooting

ProblemProbable Cause(s)Suggested Solution(s)
Poor Separation / Overlapping Bands - Inappropriate solvent system.- Column overloaded with sample.- Column packed improperly (channeling).- Re-optimize eluent with TLC for better spot separation.- Use a larger column or less sample (ratio of silica:sample should be >50:1).- Repack the column carefully, ensuring no air bubbles or cracks.
Compound Won't Elute - Eluent is not polar enough.- Gradually increase the polarity of the mobile phase (e.g., from 5% to 10% Ethyl Acetate).
Compound Elutes Too Quickly - Eluent is too polar.- Use a less polar mobile phase system.
Streaking on TLC / Low Recovery - Compound may be decomposing on silica.- Sample is not soluble in the mobile phase.- Deactivate silica with triethylamine.- Consider an alternative adsorbent like alumina.- Ensure sample is fully dissolved before loading; use a stronger solvent for dry loading.

Safety Precautions

  • Chemical Handling: this compound is a brominated organic compound and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Solvent Safety: Hexanes, ethyl acetate, and dichloromethane are flammable and volatile. Avoid open flames and ensure adequate ventilation.

  • Silica Dust: Avoid inhaling fine silica gel powder during column packing. Handle in a fume hood or wear a dust mask.

References

  • ResearchGate. (2021). How to purify 8-Bromomethyl-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a, 4a-diaza-s-indacene? [Online Forum]. Available at: [Link]

  • Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]

  • Chemistry LibreTexts. (2022). Thin Layer Chromatography. Available at: [Link]

  • ResearchGate. (2014). How does one separate Benzyl bromide from the reaction mixture? [Online Forum]. Available at: [Link]

  • Chemistry LibreTexts. (2023). Column Chromatography. Available at: [Link]

  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one?? [Online Forum]. Available at: [Link]

  • Supporting Information. (n.d.). General Procedure for Conversion of Benzylic Alcohols into the Corresponding Benzyl Bromides. (Source document appears to be supplementary material for a journal article, specific source not fully detailed in search snippet).
  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Available at: [Link]

  • Organic Syntheses. (n.d.). 2-Phenylbutyronitrile. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Available at: [Link]

  • Wikipedia. (n.d.). Column chromatography. Available at: [Link]

  • Google Patents. (n.d.). CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene.
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]

  • ACS Publications - Organic Letters. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Available at: [Link]

  • BUCHI. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography. Available at: [Link]

  • Columbia University. (n.d.). Column chromatography. Available at: [Link]

  • Reddit. (2010). AskChem: Do primary bromides decompose on silica? [Online Forum]. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-[1-(Bromomethyl)ethenyl]-2,4-difluoro-benzene

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-[1-(Bromomethyl)ethenyl]-2,4-difluoro-benzene. This guide is designed for researchers, chemists, and drug development professionals who are working with this critical intermediate and wish to optimize their synthetic protocols for improved yield and purity. As an important building block in the development of antifungal agents, mastering its synthesis is key to advancing research and development pipelines.[1][2]

This document moves beyond a simple recitation of steps. It delves into the causality of the reaction mechanism, providing a framework for logical troubleshooting and intelligent protocol design.

Reaction Overview: The Wohl-Ziegler Allylic Bromination

The synthesis of this compound from its precursor, 2-(2,4-difluorophenyl)prop-1-ene, is typically achieved via an allylic bromination. The reagent of choice for this transformation is N-Bromosuccinimide (NBS).[3][4] This method, known as the Wohl-Ziegler reaction, utilizes a free-radical chain mechanism to selectively brominate the carbon adjacent to the double bond (the allylic position).

The key to the success of this reaction is the ability of NBS to maintain a very low, steady concentration of molecular bromine (Br₂) in the reaction medium.[5][6] This condition favors the desired radical substitution pathway over the competing electrophilic addition of bromine across the alkene double bond, which would lead to an undesired dibromide byproduct.[7][8]

Core Reaction Mechanism

The process can be broken down into three fundamental stages: Initiation, Propagation, and Termination.

G cluster_0 Initiation cluster_1 Propagation Cycle cluster_2 Termination Initiator Initiator 2 R• 2 R• Initiator->2 R• Heat or hν Allylic_H Allylic Substrate R• R• HBr HBr R•->HBr + H-Br (trace) Br• Br• HBr->Br• + R• Allylic_Radical Allylic Radical (Resonance Stabilized) Allylic_H->Allylic_Radical + Br• NBS NBS Allylic_H->NBS generates HBr Product Desired Product Allylic_Radical->Product + Br₂ Br2 Br₂ (low conc.) Allylic_Radical->Br2 generates Br• NBS->Br2 + HBr Succinimide Succinimide Br•_t Br• Br₂_t Br₂_t Br•_t->Br₂_t + Br• Br•_t2 Br•

Sources

Technical Support Center: Bromination of the Ethenyl Group

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bromination of ethenyl (vinyl) groups. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental reaction. Here, we move beyond the textbook mechanism to address the practical challenges and side reactions that can impact the yield, purity, and stereochemical outcome of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected outcome of the bromination of an ethenyl group?

The electrophilic addition of bromine (Br₂) to an ethenyl group typically yields a vicinal dibromide. The reaction proceeds through a cyclic bromonium ion intermediate, which is then attacked by a bromide ion.[1][2] This mechanism leads to the anti-addition of the two bromine atoms, meaning they add to opposite faces of the original double bond.[1][3] For a simple alkene like ethene, this results in the formation of 1,2-dibromoethane.[2]

A key indicator of this reaction is the disappearance of the characteristic red-brown color of the bromine solution as it is consumed, resulting in a colorless solution.[2]

Q2: My reaction is sluggish or not proceeding to completion. What are the common causes?

Several factors can lead to an incomplete reaction:

  • Purity of Reagents: Ensure your alkene starting material is pure and free from any contaminants that might react with bromine. The bromine solution should also be of appropriate concentration and not degraded.

  • Solvent Choice: The reaction is typically performed in an inert solvent such as dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄) to avoid participation of the solvent in the reaction.[1][3]

  • Temperature: While the reaction is often carried out at room temperature or cooler, very low temperatures can significantly slow down the reaction rate.

  • Steric Hindrance: Highly substituted ethenyl groups may exhibit slower reaction rates due to steric hindrance, which impedes the initial formation of the bromonium ion.

Troubleshooting Guide: Common Side Reactions

Issue 1: Formation of a Bromohydrin or Bromoether Instead of the Dibromide

Symptoms:

  • You observe the formation of a product containing both a bromine atom and a hydroxyl (-OH) or alkoxy (-OR) group.

  • The mass spectrum of your product shows a molecular ion peak corresponding to the addition of Br and OH/OR, rather than two Br atoms.

Causality and Mechanism: This side reaction, known as halohydrin or haloether formation, occurs when a nucleophilic solvent, such as water or an alcohol, is present in the reaction mixture.[1][4] The solvent molecules can compete with the bromide ion to attack the electrophilic carbon atoms of the bromonium ion intermediate.[4] Due to its higher concentration, the solvent can often outcompete the bromide ion.[4] The attack follows Markovnikov's rule, where the nucleophilic solvent adds to the more substituted carbon of the bromonium ion.[1]

Halohydrin_Formation cluster_0 Bromonium Ion Formation cluster_1 Nucleophilic Attack cluster_2 Deprotonation Alkene R-CH=CH₂ Br2 Br-Br Bromonium Cyclic Bromonium Ion Alkene->Bromonium + Br₂ Br_ion Br⁻ Bromonium->Br_ion Bromohydrin_intermediate Intermediate Bromonium->Bromohydrin_intermediate Solvent H₂O (or R-OH) Solvent->Bromonium Attack Bromohydrin Bromohydrin Product Bromohydrin_intermediate->Bromohydrin - H⁺

Caption: Mechanism of Bromohydrin Formation.

Prevention and Mitigation Protocol:

  • Solvent Selection: The most effective way to prevent halohydrin formation is to use a non-nucleophilic (inert) solvent.[1][3]

    SolventClassificationOutcome
    Dichloromethane (CH₂Cl₂)Inert, AproticFavors Dibromide Formation
    Carbon Tetrachloride (CCl₄)Inert, AproticFavors Dibromide Formation
    Water (H₂O)Nucleophilic, ProticForms Bromohydrin
    Alcohols (e.g., CH₃OH)Nucleophilic, ProticForms Bromoether
  • Drying of Reagents and Glassware: Ensure that your starting materials, solvent, and glassware are thoroughly dried to eliminate any residual water. Standard laboratory drying procedures, such as using drying agents for the solvent and oven-drying glassware, are recommended.

  • Use of N-Bromosuccinimide (NBS) in a Non-Nucleophilic Solvent: In some cases, using NBS in an inert solvent can be an alternative to Br₂ for bromination, and when used in the absence of water, it can lead to the desired dibromide, although it is more commonly associated with allylic bromination.[5]

Issue 2: Allylic Bromination as a Competing Reaction

Symptoms:

  • You observe the formation of a product where a bromine atom has substituted a hydrogen atom on a carbon adjacent to the double bond (the allylic position), while the double bond remains intact.

  • This is more relevant for substrates with allylic protons.

Causality and Mechanism: Allylic bromination occurs via a free-radical chain reaction, which competes with the desired electrophilic addition.[6] This pathway is favored under conditions that promote the formation of radicals, such as exposure to UV light or the presence of radical initiators.[6] N-bromosuccinimide (NBS) is a reagent that is specifically used to achieve allylic bromination because it provides a low, steady concentration of Br₂, which favors the radical pathway over electrophilic addition.[5][6]

Allylic_Bromination_Workflow Start Alkene with Allylic Hydrogens Conditions Reaction Conditions Start->Conditions Electrophilic Electrophilic Addition (Desired Pathway) Conditions->Electrophilic Br₂ Darkness Inert Solvent Radical Radical Substitution (Side Reaction) Conditions->Radical NBS or Br₂ UV light or Heat Radical Initiator Dibromide Vicinal Dibromide Electrophilic->Dibromide Allyl_Bromide Allylic Bromide Radical->Allyl_Bromide

Caption: Competing Pathways in Alkene Bromination.

Prevention and Mitigation Protocol:

  • Reagent Choice: For electrophilic addition to the ethenyl group, use molecular bromine (Br₂) rather than NBS.[7] NBS is specifically designed to favor allylic bromination.[7]

  • Exclusion of Light: Conduct the reaction in the dark by wrapping the reaction vessel in aluminum foil. UV light can initiate the homolytic cleavage of Br₂ into bromine radicals, triggering the radical substitution pathway.[3]

  • Temperature Control: Perform the reaction at room temperature or below. Higher temperatures can promote radical formation.

  • Avoid Radical Initiators: Ensure that your starting materials and solvent are free from peroxides or other radical initiators.

Issue 3: Observation of Unexpected Rearrangement Products

Symptoms:

  • You isolate a dibromide product with a carbon skeleton that is different from your starting alkene.

  • This is more likely with more complex alkenes that can form a more stable carbocation upon rearrangement.

Causality and Mechanism: While the bridged bromonium ion intermediate is generally stable and prevents the carbocation from rearranging, this is not always the case.[1] In certain situations, particularly with substrates that can form a significantly more stable carbocation (e.g., tertiary or benzylic) or in highly polar solvents, the bromonium ion may have a more pronounced carbocationic character at one of the carbons.[1] This increased positive charge on a carbon atom can create an opportunity for a 1,2-hydride or 1,2-alkyl shift to form a more stable carbocation before the bromide ion attacks. The work of F. C. Whitmore on carbocation rearrangements in the addition of HX to alkenes provides a strong precedent for such behavior.[8]

Rearrangement_Logic Start Alkene + Br₂ Bromonium Symmetrical Bromonium Ion Start->Bromonium Symmetrical Alkene Asym_Bromonium Unsymmetrical Bromonium Ion (Carbocation Character) Start->Asym_Bromonium Unsymmetrical/ Substituted Alkene No_Rearrangement No Rearrangement Bromonium->No_Rearrangement Asym_Bromonium->No_Rearrangement Non-polar Solvent Rearrangement Potential for Rearrangement Asym_Bromonium->Rearrangement Polar Solvent/ Stable Carbocation Possible Product Expected Product No_Rearrangement->Product Rearranged_Product Rearranged Product Rearrangement->Rearranged_Product

Sources

Technical Support Center: Optimization of Palladium-Catalyzed Cross-Coupling of 1-[1-(Bromomethyl)ethenyl]-2,4-difluoro-benzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of palladium-catalyzed cross-coupling reactions involving 1-[1-(Bromomethyl)ethenyl]-2,4-difluoro-benzene. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and reproducibility of this specific transformation. Here, we will delve into common challenges, provide detailed troubleshooting guides, and offer step-by-step protocols grounded in established scientific principles.

I. Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the Suzuki-Miyaura cross-coupling of vinyl bromides like this compound.

Q1: My reaction yield is consistently low. What are the most likely causes?

A1: Low yields in Suzuki-Miyaura couplings can stem from several factors. The primary culprits are often related to the catalyst system, reaction conditions, or reagent quality.

  • Inefficient Catalyst System: The choice of palladium source and ligand is critical. For a vinyl bromide substrate, a catalyst system that promotes rapid oxidative addition and reductive elimination is necessary. Consider screening different phosphine ligands or N-heterocyclic carbene (NHC) ligands.

  • Suboptimal Base or Solvent: The base activates the boronic acid partner for transmetalation, and the solvent influences the solubility of reagents and the stability of the catalytic species.[1][2] The combination of base and solvent can significantly impact reaction yields.[1]

  • Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture. Inadequate degassing of the reaction mixture can lead to the oxidation of the active Pd(0) species, rendering it inactive. Additionally, the formation of palladium black is a visual indicator of catalyst decomposition.[3]

  • Poor Reagent Quality: Ensure the purity of your starting materials. The vinyl bromide should be free of impurities that could interfere with the catalyst. The boronic acid or ester should be of high quality, as impurities can lead to side reactions.

Q2: I am observing significant amounts of side products. What are they and how can I minimize them?

A2: Common side products in Suzuki-Miyaura reactions include homocoupling of the boronic acid and dehalogenation of the vinyl bromide.[4]

  • Homocoupling: This occurs when two molecules of the boronic acid couple with each other. It is often promoted by the presence of Pd(II) species, which can arise from an inefficient reduction of a Pd(II) precatalyst or from oxidative degradation of the active Pd(0) catalyst.[4] Ensuring a properly degassed reaction mixture and using a Pd(0) source or a precatalyst that is readily reduced can minimize this side reaction.[4]

  • Dehalogenation (Proto-debromination): This is the replacement of the bromine atom with a hydrogen atom.[4] This can happen if a hydride source is present in the reaction mixture, which can be generated from the solvent (e.g., alcohols) or certain bases.[4] Careful selection of the solvent and base can mitigate this issue.

Q3: My reaction is not reproducible. What factors should I control more carefully?

A3: Reproducibility issues often arise from subtle variations in experimental conditions.

  • Atmosphere Control: The reaction is highly sensitive to oxygen. Ensure consistent and thorough degassing of the solvent and reaction vessel. The use of a glovebox or Schlenk line techniques is highly recommended.

  • Reagent Purity and Stoichiometry: The exact stoichiometry of the reagents, especially the boronic acid partner, can influence the reaction outcome. Use freshly purchased or purified reagents.

  • Water Content: While some water is often beneficial or even necessary for the Suzuki-Miyaura reaction, the amount can be critical. Ensure consistent water content in your solvents.

  • Stirring Rate: In heterogeneous mixtures, the stirring rate can affect the reaction kinetics. Maintain a consistent and vigorous stirring rate.

II. Troubleshooting Guides

This section provides a more in-depth guide to systematically troubleshoot and optimize your reaction.

Decision Tree for Troubleshooting a Failed Reaction

troubleshooting start Reaction Failed (Low or No Conversion) check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents sub_reagents Use Fresh/Purified Reagents & Verify Stoichiometry check_reagents->sub_reagents Re-run check_conditions Review Reaction Conditions sub_conditions Systematically Vary: - Base - Solvent - Temperature check_conditions->sub_conditions Optimize check_catalyst Evaluate Catalyst System sub_catalyst Screen Different: - Pd Precatalysts - Ligands check_catalyst->sub_catalyst Optimize sub_reagents->check_conditions Still Fails sub_conditions->check_catalyst Still Fails success Successful Reaction sub_catalyst->success Success

Caption: Decision tree for troubleshooting failed Suzuki reactions.

Parameter Optimization

The Suzuki-Miyaura reaction involves several interdependent parameters. A systematic approach to optimization is crucial for achieving high yields and selectivity.[1] High-throughput experimentation (HTE) can be a powerful tool for screening a large number of conditions simultaneously.[4][5]

1. Palladium Catalyst and Ligand Selection

The choice of the palladium source and ligand is paramount for a successful coupling.

  • Palladium Precatalysts: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[2][6] Pd(II) sources like Pd(OAc)₂ require in-situ reduction to the active Pd(0) species, which can sometimes be a source of irreproducibility.[6] Using a Pd(0) source like Pd₂(dba)₃ can sometimes provide more consistent results.

  • Ligands: The ligand stabilizes the palladium center and modulates its reactivity. For vinyl bromides, electron-rich and bulky phosphine ligands are often effective.

    • Monodentate Phosphines: Tri-tert-butylphosphine (P(t-Bu)₃) and tricyclohexylphosphine (PCy₃) are known to be effective for coupling a wide range of aryl and vinyl halides.[7]

    • Bidentate Phosphines: Ligands like Xantphos, DPPF, and DPPP, with varying bite angles and basicity, can also be screened.[6]

    • Buchwald-Type Ligands: Biarylphosphine ligands such as SPhos and XPhos are often highly active for challenging couplings.[6]

Table 1: Common Palladium Catalysts and Ligands for Suzuki-Miyaura Coupling

Palladium SourceLigandTypical SubstratesKey Characteristics
Pd(OAc)₂PCy₃Aryl & Vinyl TriflatesEffective for a diverse range of substrates.[7]
Pd₂(dba)₃P(t-Bu)₃Aryl & Vinyl HalidesCatalyzes couplings at room temperature.[7]
PdCl₂(dppf)(internal)Aryl HalidesA stable and commonly used precatalyst.
Pd(PPh₃)₄(internal)Aryl & Vinyl HalidesA classic catalyst, but can be less active for challenging substrates.
2. Base Selection

The base plays a crucial role in the transmetalation step by activating the boronic acid.[2][7] The choice of base can significantly affect the reaction rate and yield.

  • Inorganic Bases:

    • Carbonates: K₂CO₃ and Cs₂CO₃ are commonly used and effective for a wide range of substrates.

    • Phosphates: K₃PO₄ is a stronger base and can be beneficial for less reactive substrates.

    • Hydroxides: NaOH and Ba(OH)₂ can accelerate the reaction but may not be compatible with base-sensitive functional groups.[2]

  • Fluoride Sources: KF can be used, especially when dealing with base-labile functional groups.[7]

3. Solvent Selection

The solvent must solubilize the reactants and the catalyst system. Aprotic polar solvents are generally preferred.[4]

  • Ethers: Dioxane, THF, and 2-MeTHF are common choices.[4]

  • Aromatic Hydrocarbons: Toluene can be effective, especially at higher temperatures.[4]

  • Amides: DMF and DMAc are highly polar solvents that can promote the reaction but may be difficult to remove.[4]

  • Water: A small amount of water is often added to ethereal or aromatic solvents to aid in the dissolution of the base and facilitate the catalytic cycle.

III. Experimental Protocols & Workflows

General Protocol for a Small-Scale Test Reaction

This protocol provides a starting point for optimizing the reaction conditions.

  • Preparation:

    • To a flame-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the boronic acid or ester partner (1.2 equiv), and the base (2.0-3.0 equiv).

    • In a separate vial, prepare the catalyst solution by dissolving the palladium precatalyst (e.g., 1-5 mol%) and the ligand (e.g., 2-10 mol%) in a small amount of the reaction solvent.

  • Reaction Setup:

    • Seal the reaction vial with a septum and purge with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.

    • Add the degassed solvent to the reaction vial via syringe.

    • Add the catalyst solution to the reaction mixture via syringe.

  • Reaction Execution and Monitoring:

    • Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup and Analysis:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[8]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]

    • Purify the crude product by column chromatography.

Workflow for Systematic Optimization

A systematic approach is key to efficient optimization. High-throughput screening platforms can greatly accelerate this process.[4][5]

optimization_workflow start Define Reaction (Substrates & Desired Product) screen_catalyst Screen Pd Precatalysts & Ligands start->screen_catalyst screen_base Screen Bases screen_catalyst->screen_base Identify Promising Catalyst Systems screen_solvent Screen Solvents screen_base->screen_solvent Select Best Base optimize_temp Optimize Temperature & Reaction Time screen_solvent->optimize_temp Select Best Solvent scale_up Scale-up with Optimized Conditions optimize_temp->scale_up Determine Optimal Conditions

Caption: General workflow for optimizing Suzuki coupling reactions.

IV. Mechanistic Considerations

A fundamental understanding of the Suzuki-Miyaura catalytic cycle is essential for rational troubleshooting and optimization. The cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[9][10]

suzuki_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (R-X) pd0->oxidative_addition pd2_intermediate1 R-Pd(II)L_n-X oxidative_addition->pd2_intermediate1 transmetalation Transmetalation (R'-B(OR)_2 + Base) pd2_intermediate1->transmetalation pd2_intermediate2 R-Pd(II)L_n-R' transmetalation->pd2_intermediate2 reductive_elimination Reductive Elimination pd2_intermediate2->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product R-R' reductive_elimination->product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the vinyl bromide. This is often the rate-determining step.[9] The reactivity order for halides is generally I > Br > Cl.[9]

  • Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center, displacing the halide. This step is facilitated by the base.[2][10]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst.[9][10]

V. References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • NRO-Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [YouTube video]. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Fantoni, T., et al. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • NRO-Chemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Unchained Labs. Unleashing high-throughput reaction screening. [Link]

  • ResearchGate. (2023, August 23). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. [Link]

Sources

Technical Support Center: A Guide to the Stability and Storage of 1-[1-(Bromomethyl)ethenyl]-2,4-difluoro-benzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 1-[1-(Bromomethyl)ethenyl]-2,4-difluoro-benzene (CAS No. 159276-58-1). This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile chemical intermediate. As a reactive compound, its stability and proper storage are paramount to ensuring experimental success and safety. This document provides in-depth answers to frequently asked questions and troubleshoots potential issues you may encounter.

I. Chemical Profile and Intrinsic Reactivity

This compound is a colorless liquid with the molecular formula C₉H₇BrF₂.[1][2] It serves as a key intermediate in the synthesis of antifungal agents.[1][2] The molecule's reactivity is primarily dictated by two functional groups: the bromomethyl group and the vinyl group, attached to a difluorinated benzene ring. The bromomethyl group is a potent alkylating agent, susceptible to nucleophilic substitution. The vinyl group can undergo polymerization or other addition reactions. The difluoro-substituted aromatic ring influences the reactivity of these groups.

PropertyValueSource
CAS Number 159276-58-1[1][2]
Molecular Formula C₉H₇BrF₂[1][2]
Molecular Weight 233.05 g/mol [1][2]
Appearance Colorless Liquid[1]
Boiling Point 223.7±30.0 °C (Predicted)[1]
Density 1.485±0.06 g/cm³ (Predicted)[1]

II. Frequently Asked Questions (FAQs) on Storage and Stability

Q1: What are the optimal storage conditions for this compound to ensure its long-term stability?

To maintain the integrity of this compound, it is recommended to store it in a cool, dry, and well-ventilated area.[3][4][5] The container should be tightly sealed to prevent exposure to moisture and air.[3][4][5] For long-term storage, refrigeration at 4°C is advisable, similar to other reactive brominated compounds.[6] It should be stored away from sources of ignition, as analogous compounds are flammable.[4][5]

Q2: What are the primary degradation pathways for this compound?

  • Hydrolysis: The bromomethyl group is susceptible to hydrolysis, which would replace the bromine atom with a hydroxyl group, forming the corresponding alcohol. This is more likely to occur if the compound is exposed to moisture.

  • Polymerization: The vinyl group can undergo free-radical polymerization, especially when exposed to light, heat, or radical initiators. This will result in the formation of oligomers or polymers, leading to a viscous or solid product.

Q3: Is this compound sensitive to light or air?

Yes, compounds with vinyl groups and reactive halides can be sensitive to both light and air. Light can initiate radical polymerization of the vinyl group. Oxygen in the air can also promote oxidative degradation pathways. Therefore, it is best practice to store the compound in an amber or opaque vial, and for long-term storage, flushing the container with an inert gas like argon or nitrogen is recommended.

Q4: What materials are incompatible with this compound?

Due to its reactivity, this compound should be stored away from strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[7] Contact with these substances can lead to vigorous and potentially hazardous reactions.

III. Troubleshooting Guide for Experimental Applications

This section addresses common issues that may arise during the use of this compound in synthetic protocols.

Issue 1: Inconsistent or low yields in my reaction.

  • Possible Cause 1: Reagent Degradation. The most likely cause is the degradation of the starting material. If the compound has been stored improperly, it may have partially hydrolyzed or polymerized.

    • Troubleshooting Steps:

      • Purity Check: Before use, it is advisable to check the purity of the reagent by techniques such as ¹H NMR or GC-MS. In the ¹H NMR spectrum, look for the disappearance of the characteristic vinyl and bromomethyl protons and the appearance of new peaks that could correspond to the hydrolyzed product or polymer.

      • Purification: If impurities are detected, consider purifying the reagent by column chromatography or distillation under reduced pressure, though care must be taken due to its thermal sensitivity.

  • Possible Cause 2: Inappropriate Reaction Conditions. The reactivity of the bromomethyl group can be influenced by the solvent, base, and temperature.

    • Troubleshooting Steps:

      • Solvent Choice: Ensure the use of an anhydrous, aprotic solvent to prevent hydrolysis.

      • Base Selection: If a base is used, a non-nucleophilic, hindered base may be preferable to avoid side reactions with the bromomethyl group.

Issue 2: The reaction mixture turns viscous or solidifies unexpectedly.

  • Possible Cause: Polymerization. This is a strong indication that the vinyl group is polymerizing.

    • Troubleshooting Steps:

      • Inhibitor Addition: For reactions that do not involve the vinyl group, consider adding a small amount of a radical inhibitor, such as BHT (butylated hydroxytoluene), to the reaction mixture.

      • Light Exclusion: Protect the reaction from light by wrapping the reaction vessel in aluminum foil.

      • Temperature Control: Avoid excessive heating, as this can promote polymerization.

Issue 3: The compound appears discolored or has a strong, irritating odor.

  • Possible Cause: Decomposition. Discoloration can be a sign of decomposition or polymerization. Bromomethylated aromatic compounds are often lachrymators (tear-producing), and a strong odor may indicate the presence of volatile decomposition products.

    • Troubleshooting Steps:

      • Handle with Care: Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3]

      • Purity Assessment: As with low yields, assess the purity of the material before use.

IV. Visualizing Experimental Logic

Decision Tree for Troubleshooting Low Reaction Yield

start Low Reaction Yield check_purity Check Reagent Purity (NMR, GC-MS) start->check_purity is_pure Is Reagent Pure? check_purity->is_pure purify Purify Reagent (Chromatography/Distillation) is_pure->purify No optimize Optimize Reaction Conditions (Solvent, Base, Temp) is_pure->optimize Yes use_purified Use Purified Reagent purify->use_purified use_purified->optimize success Successful Reaction optimize->success A 1-[1-(Bromomethyl)ethenyl]- 2,4-difluoro-benzene B Hydrolysis Product (Alcohol) A->B Moisture C Polymer A->C Light, Heat, Radicals

Sources

Technical Support Center: Purification of 1-[1-(Bromomethyl)ethenyl]-2,4-difluoro-benzene

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the purification of 1-[1-(Bromomethyl)ethenyl]-2,4-difluoro-benzene. As a key intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs) such as the antifungal agent voriconazole, achieving high purity of this compound is critical for the success of subsequent reaction steps and the quality of the final product. This guide, structured in a user-friendly question-and-answer format, addresses common purification challenges and provides practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The impurity profile can vary depending on the synthetic route employed. However, common impurities often include:

  • Starting materials: Unreacted 1-(2,4-difluorophenyl)ethanone or its derivatives.

  • Over-brominated species: Compounds where additional bromine atoms have been added to the molecule.

  • Isomeric byproducts: Structural isomers of the target compound.

  • Hydrolysis products: The corresponding alcohol, 1-(2,4-difluorophenyl)prop-2-en-1-ol, formed by the hydrolysis of the bromomethyl group.

  • Polymerization products: Oligomers or polymers resulting from the reactive nature of the vinyl group, especially under thermal stress or in the presence of radical initiators.

Understanding the potential impurities is the first step in developing a robust purification strategy. It is highly recommended to characterize the crude product mixture by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the major and minor components.

Q2: Is this compound stable to silica gel chromatography?

A2: This is a critical consideration. As an allylic bromide, this compound has the potential to be unstable on silica gel. The acidic nature of standard silica gel can promote decomposition, leading to the formation of byproducts and a significant loss of yield.[1]

To assess the stability of your compound on silica gel, a simple 2D TLC experiment can be insightful. Spot the compound on a TLC plate, run it in a suitable solvent system, dry the plate, and then turn it 90 degrees and run it again in the same solvent system. If the spot remains a single, well-defined spot on the diagonal, the compound is likely stable. However, if streaking or the appearance of new spots off the diagonal is observed, it indicates decomposition.

Troubleshooting Guides

Issue 1: Low recovery after silica gel column chromatography.

This is a frequent issue, often linked to the compound's instability on the stationary phase.

Root Cause Analysis and Solutions:

  • Silica Gel Acidity: The Lewis acidic sites on the surface of silica gel can catalyze the decomposition of the allylic bromide.

    • Solution 1: Deactivated Silica Gel: Use silica gel that has been deactivated by treatment with a base, such as triethylamine. A common practice is to add a small percentage (e.g., 0.1-1%) of triethylamine to the eluent system. This neutralizes the acidic sites on the silica.

    • Solution 2: Alternative Stationary Phases: Consider using less acidic stationary phases like alumina (neutral or basic) or Florisil®. However, be aware that the elution profile will differ significantly from silica gel, and new solvent systems will need to be developed.

  • Prolonged Contact Time: The longer the compound remains on the column, the greater the opportunity for decomposition.

    • Solution: Flash Chromatography: Employ flash column chromatography to minimize the residence time of the compound on the stationary phase.[2] This involves using pressure to achieve a faster flow rate.

  • Improper Solvent System: An inappropriate eluent can lead to poor separation and band broadening, increasing the time on the column.

    • Solution: Optimized Eluent: Develop an optimal solvent system using TLC. A good starting point for non-polar compounds like this is a mixture of a non-polar solvent (e.g., hexanes, heptane) and a slightly more polar solvent (e.g., ethyl acetate, dichloromethane). Aim for an Rf value of 0.2-0.4 for the target compound to ensure good separation.

Experimental Workflow: Column Chromatography Purification

G cluster_prep Preparation cluster_loading Loading cluster_elution Elution cluster_analysis Analysis & Isolation prep_slurry Prepare silica gel slurry (consider deactivation) prep_column Pack the column prep_slurry->prep_column load_sample Load sample onto the column prep_column->load_sample prep_sample Dissolve crude product in minimum solvent prep_sample->load_sample elute Elute with optimized solvent system (Flash) load_sample->elute collect Collect fractions elute->collect analyze Analyze fractions by TLC/HPLC collect->analyze combine Combine pure fractions analyze->combine evaporate Evaporate solvent combine->evaporate

Caption: Workflow for column chromatography purification.

Issue 2: Difficulty in achieving high purity by recrystallization.

Recrystallization is a powerful technique for purification, but finding the right solvent system is key.

Root Cause Analysis and Solutions:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. The impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

    • Solution: Solvent Screening: Conduct a systematic solvent screening. Test a range of solvents with varying polarities, such as hexanes, ethanol, isopropanol, ethyl acetate, and toluene, as well as mixed solvent systems. A good mixed solvent system often consists of a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble. The compound is dissolved in a minimal amount of the hot "good" solvent, and the "poor" solvent is added dropwise until turbidity is observed. The solution is then allowed to cool slowly.

  • Oiling Out: The compound may separate from the solution as a liquid (oil) rather than a solid, which often traps impurities.

    • Solution 1: Lower the Crystallization Temperature: Use a solvent with a lower boiling point or a mixed solvent system that allows for crystallization at a lower temperature.

    • Solution 2: Slow Cooling: Ensure the solution cools down slowly to encourage the formation of well-ordered crystals. Using a Dewar flask or insulating the crystallization vessel can help.

    • Solution 3: Seeding: Introduce a small crystal of the pure compound to the supersaturated solution to induce crystallization.

Troubleshooting Logic for Recrystallization

G start Start Recrystallization dissolve Dissolve in hot solvent start->dissolve cool Cool the solution dissolve->cool crystals Crystals form? cool->crystals oil Oiling out? crystals->oil No pure Check purity (TLC/HPLC) crystals->pure Yes troubleshoot_solvent Troubleshoot: - Change solvent/co-solvent - Adjust solvent ratio oil->troubleshoot_solvent No troubleshoot_cooling Troubleshoot: - Slower cooling - Seeding - Lower temperature oil->troubleshoot_cooling Yes success Pure Product pure->success Yes troubleshoot_wash Troubleshoot: - Inadequate washing - Wash with cold solvent pure->troubleshoot_wash No fail Impure Product troubleshoot_solvent->dissolve troubleshoot_cooling->cool troubleshoot_wash->pure

Caption: Decision tree for troubleshooting recrystallization.

Quantitative Data Summary

Purification MethodStationary/Solvent SystemKey ParametersExpected PurityTypical Yield
Flash Column Chromatography Silica Gel (deactivated with 1% Et3N) / Hexane:Ethyl Acetate gradientFast flow rate, Rf of 0.2-0.4>98%70-85%
Recrystallization Isopropanol/HexaneSlow cooling, seeding>99%60-80% (after chromatography)

Note: The expected purity and yield are typical values and may vary depending on the quality of the crude material and the precise experimental conditions.

References

  • PubChem. This compound. [Link]

  • University of Rochester. Troubleshooting Flash Column Chromatography. [Link]

  • Patents Google. US20080194820A1 - Process For Preparing Voriconazole.
  • Patents Google.
  • Singh, R., et al. (2012). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole.
  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Org. Synth.2021 , 98, 276-302. [Link]

Sources

Technical Support Center: Synthesis of 1-[1-(Bromomethyl)ethenyl]-2,4-difluoro-benzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-[1-(Bromomethyl)ethenyl]-2,4-difluoro-benzene. This guide is designed for researchers, chemists, and drug development professionals who are scaling up this synthesis. Here, we address common challenges, provide in-depth explanations for procedural choices, and offer detailed protocols to ensure a successful and reproducible outcome. This molecule is a key intermediate in the preparation of various antifungal agents, making its efficient synthesis critical.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured to directly answer specific questions you may have during your experimental work.

General & Mechanistic Questions

Q1: What is the most reliable method for synthesizing this compound?

The most common and efficient method is the allylic bromination of the precursor, 2-(2,4-difluorophenyl)prop-1-ene, using N-Bromosuccinimide (NBS) as the brominating agent. The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or by UV light. This is a free-radical chain reaction that selectively brominates the methyl group at the allylic position.[3]

Q2: Why is N-Bromosuccinimide (NBS) strongly recommended over using elemental bromine (Br₂)?

This is a critical point of experimental design rooted in controlling reaction pathways. While Br₂ can perform brominations, it readily participates in electrophilic addition across the double bond of the starting material. This leads to a significant and often difficult-to-separate side product, the vicinal dibromide.

The primary function of NBS is to maintain a very low, but constant, concentration of Br₂ throughout the reaction.[4][5] The reaction mechanism generates small amounts of HBr, which then reacts with NBS to produce Br₂ in situ.[6] This low concentration of Br₂ is insufficient for rapid electrophilic addition but is readily consumed in the radical propagation step, ensuring that the desired allylic substitution is the major pathway.[5]

Troubleshooting: Low or No Product Yield

Q3: My reaction has stalled, and TLC/GC-MS analysis shows a high percentage of unreacted starting material. What went wrong?

Several factors can halt a radical chain reaction. Here is a checklist of potential causes:

  • Ineffective Initiation: The radical chain must be properly initiated.

    • Chemical Initiators (AIBN/BPO): These have specific decomposition temperatures. Ensure your reaction temperature is appropriate for the chosen initiator (e.g., ~70-80 °C for AIBN in CCl₄ or benzene). Also, confirm your initiator is not expired, as they can degrade over time.

    • Photo-initiation (UV Light): Ensure your light source is functional and of the correct wavelength to initiate bromination. The reaction flask must be made of a UV-transparent material like quartz or Pyrex.

  • Reagent Quality (NBS): N-Bromosuccinimide can degrade, especially if it appears yellow or orange, indicating the presence of free Br₂. While recrystallization from water or acetic acid is possible, using a fresh, high-purity bottle is the most reliable solution.

  • Presence of Inhibitors: Radical reactions are notoriously sensitive to inhibitors.

    • Oxygen: Thoroughly degas your solvent and maintain the reaction under an inert atmosphere (Nitrogen or Argon). Oxygen is a diradical and can quench the reaction chain.

    • Impurities: Phenolic compounds or other antioxidants present in your starting material or solvent can act as radical scavengers. Ensure all reagents and solvents are pure and anhydrous.

Q4: Can the choice of solvent affect the reaction yield?

Absolutely. The solvent plays a crucial role in favoring substitution over addition. Non-polar solvents such as carbon tetrachloride (CCl₄), cyclohexane, or benzene are ideal. They do not promote the ionic intermediates required for electrophilic addition. Using polar solvents can increase the likelihood of unwanted side reactions. CCl₄ is historically common, though due to safety concerns, solvents like cyclohexane or acetonitrile are often substituted.

Troubleshooting: Side Products and Impurities

Q5: My crude ¹H NMR shows multiple products, including one that I suspect is the di-bromo addition product. How can I prevent this?

The formation of the vicinal dibromide is a classic sign that the concentration of molecular bromine (Br₂) in your reaction is too high. This is the exact issue that using NBS is meant to solve.[4] This problem typically arises from:

  • Using Impure NBS: Old or degraded NBS contains free Br₂, which will immediately react via the electrophilic addition pathway.[7]

  • Incorrect Reagent Addition: Adding all the NBS at once can sometimes lead to localized high concentrations of HBr and subsequently Br₂, especially if the reaction initiation is slow.

  • Presence of Moisture: Water can react with NBS, contributing to the formation of HBr and Br₂. Ensure your solvent and glassware are scrupulously dry.

Solution: Use fresh, pure NBS and ensure your reaction is running under strictly anhydrous conditions.

Q6: After the reaction, I have a persistent white solid in my organic phase. What is it and what is the best way to remove it?

The white solid is almost certainly succinimide, the byproduct of the NBS reaction. While it has low solubility in non-polar solvents like CCl₄ or cyclohexane and can be mostly removed by filtration, some may remain.

Removal Protocol:

  • Filtration: After cooling the reaction mixture, filter off the bulk of the succinimide.

  • Aqueous Wash: Transfer the filtrate to a separatory funnel and wash it with water. Succinimide is water-soluble and will be extracted into the aqueous layer. A wash with a dilute sodium bicarbonate or sodium thiosulfate solution can also help remove any trace HBr or Br₂.

  • Brine Wash & Drying: Follow with a brine wash to aid in the removal of water from the organic layer, then dry the organic phase over an anhydrous salt like MgSO₄ or Na₂SO₄.

Purification and Handling

Q7: What is the recommended method for purifying the final product, this compound?

Purification is best achieved by flash column chromatography on silica gel. The product is moderately polar. A typical eluent system would be a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5-10% ethyl acetate). Monitor the fractions carefully by TLC.

Note on Stability: Allylic bromides can be unstable. They are often lachrymators and can degrade upon exposure to heat, light, or moisture. Avoid high temperatures during solvent removal (use a rotary evaporator at low temperature and pressure) and during storage.

Q8: My purified product seems to be degrading, turning yellow/brown in storage. What are the correct storage conditions?

The observed degradation is common for allylic bromides. To ensure long-term stability:

  • Temperature: Store at low temperatures, preferably in a freezer (-20 °C).

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent oxidation.

  • Light: Protect from light by storing in an amber vial or wrapping the container in aluminum foil.

Experimental Protocols & Data

Reagent and Reaction Parameters

This table provides a sample calculation for a laboratory-scale synthesis. Adjust quantities as needed.

ReagentMW ( g/mol )Density (g/mL)Moles (mmol)EquivalentsAmount Used
2-(2,4-difluorophenyl)prop-1-ene154.16~1.1110.01.01.54 g
N-Bromosuccinimide (NBS)177.98-11.01.11.96 g
Azobisisobutyronitrile (AIBN)164.21-0.50.0582 mg
Carbon Tetrachloride (CCl₄), anhydrous153.821.594--50 mL
Detailed Synthesis Protocol

Safety First: This reaction should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. NBS is corrosive and an oxidizer.[8] CCl₄ is toxic and a suspected carcinogen. AIBN can decompose violently if heated improperly. The product is expected to be a lachrymator and skin irritant.[1]

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(2,4-difluorophenyl)prop-1-ene (1.54 g, 10.0 mmol).

  • Reagent Addition: Add anhydrous carbon tetrachloride (50 mL), N-Bromosuccinimide (1.96 g, 11.0 mmol), and AIBN (82 mg, 0.5 mmol).

  • Inert Atmosphere: Fit the top of the condenser with a nitrogen or argon inlet to maintain an inert atmosphere.

  • Reaction: Heat the mixture to reflux (approx. 77 °C for CCl₄) with vigorous stirring. The reaction is often initiated when the solvent begins to reflux and the AIBN starts to decompose.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. A key indicator of reaction progress is the consumption of the starting material and the observation of the succinimide byproduct floating as a less dense solid on top of the CCl₄. The reaction is typically complete within 2-4 hours.

  • Work-up (Post-Reaction):

    • Cool the reaction mixture to room temperature, then further in an ice bath.

    • Filter the mixture through a Büchner funnel to remove the solid succinimide byproduct. Wash the solid with a small amount of cold CCl₄.

    • Transfer the filtrate to a separatory funnel. Wash sequentially with water (2 x 30 mL) and brine (1 x 30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure at low temperature (<30 °C).

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel using a hexanes/ethyl acetate eluent system.

  • Characterization: Combine the pure fractions and remove the solvent to yield this compound as a colorless liquid.[1] Confirm the structure using ¹H NMR, ¹³C NMR, and MS.

Visualized Workflows and Mechanisms

General Synthesis Workflow

SynthesisWorkflow SM Starting Material (2-(2,4-difluorophenyl)prop-1-ene) Reaction Allylic Bromination (NBS, AIBN, CCl4, Reflux) SM->Reaction Filtration Cool & Filter (Remove Succinimide) Reaction->Filtration Wash Aqueous Work-up (Wash with H2O, Brine) Filtration->Wash Dry Dry & Concentrate (MgSO4, Rotovap) Wash->Dry Purify Column Chromatography Dry->Purify Product Pure Product (Store at -20°C) Purify->Product

Mechanism: NBS Allylic Bromination

The reaction proceeds via a radical chain mechanism, which consists of initiation, propagation, and termination steps.

Troubleshooting Decision Tree

Troubleshooting cluster_yield Low Yield / No Reaction cluster_purity Impure Product Start Problem with Synthesis? Yield_Q Is Starting Material Consumed? Start->Yield_Q Purity_Q What is the Impurity? Start->Purity_Q Check_Initiator Check Initiator: - Correct Temperature? - Expired? Yield_Q->Check_Initiator No Check_NBS Check NBS: - Fresh Reagent? Yield_Q->Check_NBS No Check_Inhibitors Check for Inhibitors: - Degas Solvent? - Pure Reagents? Yield_Q->Check_Inhibitors No Dibromo Di-bromo Adduct Present? Purity_Q->Dibromo Succinimide White Solid Present? Purity_Q->Succinimide Dibromo_Sol Use Fresh NBS. Ensure Anhydrous Conditions. Dibromo->Dibromo_Sol Yes Succinimide_Sol Filter and/or Perform Aqueous Wash. Succinimide->Succinimide_Sol Yes

References

  • LibreTexts. (2023). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Chemistry LibreTexts. [Link]

  • Chad's Prep. (2020). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. YouTube. [Link]

  • Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS. [Link]

  • Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. [Link]

  • Ashenhurst, J. (2013). Allylic Bromination. Master Organic Chemistry. [Link]

  • JMU Scholarly Commons. (n.d.). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. [Link]

  • Google Patents. (n.d.).
  • PubChem. (n.d.). 1-(Bromomethyl)-2,4-difluorobenzene. National Center for Biotechnology Information. [Link]

  • European Patent Office. (2000). Preparation of 1,4-bis-(difluoromethyl)benzene. EP 0970938 A1. [Link]

  • Ashenhurst, J. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: N-Bromosuccinimide. [Link]

Sources

Technical Support Center: Safe Handling and Disposal of 1-[1-(Bromomethyl)ethenyl]-2,4-difluoro-benzene (CAS 159276-58-1)

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: This guide is intended for use by trained researchers, scientists, and drug development professionals. It is a supplement to, not a replacement for, the official Safety Data Sheet (SDS) provided by the manufacturer and your institution's established safety protocols. The information for this specific compound is limited; therefore, this guide is built upon the principles of handling structurally similar hazardous materials and adheres to the precautionary principle. Always treat substances of unknown or incompletely characterized toxicity with the highest level of caution.[1]

Section 1: Compound Identification and Hazard Assessment

This section provides fundamental information about the compound and a critical assessment of its potential hazards, which dictates all subsequent handling and disposal protocols.

Q1: What is 1-[1-(Bromomethyl)ethenyl]-2,4-difluoro-benzene and what are its key properties?

This compound is a fluorinated and brominated aromatic compound.[2][3] It is primarily used as an intermediate in the synthesis of antifungal agents.[2][3] Its chemical structure contains features—specifically the bromomethyl group—that suggest significant reactivity and potential hazards.

Data Presentation: Physicochemical Properties

Property Value Source
CAS Number 159276-58-1 [2]
Molecular Formula C₉H₇BrF₂ [2]
Molecular Weight 233.05 g/mol [2][3]
Alternate Name 1-(3-bromoprop-1-en-2-yl)-2,4-difluorobenzene [2]
Appearance Reported as a colorless liquid [3]
Boiling Point 223.7±30.0 °C (Predicted) [3]

| Density | 1.485±0.06 g/cm³ (Predicted) |[3] |

Q2: What are the primary hazards associated with this compound? This is a critical point of analysis.

Publicly available GHS (Globally Harmonized System) classifications for this specific molecule are sparse and potentially incomplete, with some sources only listing H315 (Causes skin irritation).[3] However, a structurally similar compound, 1-(Bromomethyl)-2,4-difluorobenzene (CAS 348-57-2), which shares the critical difluorinated benzene ring and the highly reactive bromomethyl group, has a more extensive and severe hazard profile.[4][5]

Expert Rationale (Trustworthiness): The bromomethyl group attached to an aromatic system is a potent lachrymator and an alkylating agent. Such compounds are known to be highly reactive and hazardous. Therefore, based on chemical principles and data from analogous structures, it is imperative to handle this compound as if it possesses the following hazards:

  • Causes severe skin burns and eye damage. [4]

  • May cause an allergic skin reaction. [4]

  • May cause allergy or asthma symptoms or breathing difficulties if inhaled. [4]

  • Potential to be a flammable liquid and vapor. [4]

Assume the highest level of risk until proven otherwise. The presence of the vinyl group may alter reactivity, but it does not negate the inherent hazards of the bromomethyl functional group.

Q3: Why is the bromomethyl group a particular concern in this molecule's structure?

The carbon-bromine bond in a benzylic-like position is relatively weak and prone to cleavage, forming a stabilized carbocation or participating in SN2 reactions. This makes the compound a potent alkylating agent , meaning it can covalently modify biological macromolecules like DNA and proteins, leading to cytotoxicity and potential mutagenicity. This reactivity is also responsible for its irritant and sensitizing properties.

Section 2: Safe Handling and Personal Protective Equipment (PPE)

All work with this compound must be performed with appropriate engineering controls and a comprehensive suite of PPE. Never work alone when handling this or similarly hazardous materials.[6]

Mandatory Visualization: Standard Handling Workflow

G cluster_prep 1. Preparation cluster_exec 2. Execution cluster_decon 3. Decontamination cluster_dispose 4. Waste & Storage prep Review SDS & SOP Don appropriate PPE Prepare workspace in hood exec Handle compound STRICTLY within a certified chemical fume hood prep->exec decon Quench reactive residues Decontaminate glassware Clean spill surfaces exec->decon dispose Segregate into Halogenated Organic Waste container Store primary container in ventilated cabinet decon->dispose

Caption: General workflow for handling the target compound.

Q4: What is the mandatory PPE for handling this compound?

Given the assessed hazards, a comprehensive PPE ensemble is required to create a barrier against exposure.[7][8][9]

Data Presentation: Required Personal Protective Equipment

PPE Category Specification Rationale
Hand Protection Double-gloving: Inner nitrile gloves with outer, thicker chemical-resistant gloves (e.g., butyl rubber, Viton®). The bromomethyl group can penetrate standard nitrile gloves. Double-gloving with a more robust outer layer provides enhanced protection.[1][6]
Eye/Face Protection Chemical splash goggles AND a full-face shield. Protects against splashes to the eyes and face. The compound is expected to be severely damaging to eyes.[9][10]
Body Protection A flame-resistant lab coat worn over long-sleeved clothing. A chemically resistant apron is also required. Protects skin from splashes and provides a removable barrier in case of a significant spill.[11]
Respiratory Not typically required if all work is conducted within a certified chemical fume hood. However, a respirator with an organic vapor cartridge should be available for emergency spill response. The fume hood is the primary barrier against inhalation.[7][10]

| Footwear | Closed-toe, chemical-resistant shoes. | Protects feet from spills.[7] |

Q5: What are the essential engineering controls required for this experiment?

Engineering controls are the primary line of defense.[12]

  • Certified Chemical Fume Hood: All handling of the compound, including weighing, transferring, and reaction setup, must occur inside a properly functioning chemical fume hood.[1]

  • Safety Shower and Eyewash Station: Must be immediately accessible and tested regularly.[13]

  • Ventilation: The laboratory must have adequate general ventilation.[12]

Q6: How should I properly store this chemical?

Proper storage is critical to maintaining chemical stability and preventing accidental release.[14]

  • Container: Keep in the original, tightly sealed container.

  • Location: Store in a cool, dry, and well-ventilated area designated for flammable and corrosive reagents.[14]

  • Incompatibilities: Store away from strong oxidizing agents, bases, and metals.[14]

Section 3: Emergency Procedures & Spill Management

Be prepared for accidents before they happen.[1] Know the location of all safety equipment and emergency contact numbers.

Mandatory Visualization: Spill Response Decision Tree

G start Spill Occurs hood_check Is spill contained within the fume hood? start->hood_check size_check Is spill <100 mL AND no splash outside hood? hood_check->size_check Yes treat_large Treat as Major Incident: Evacuate Area Alert EH&S Call Emergency Services hood_check->treat_large No treat_small Treat as Small Spill: Follow Protocol Q8 size_check->treat_small Yes size_check->treat_large No

Caption: Decision-making process for spill response.

Q7: What should I do in case of accidental skin or eye contact?

Immediate and thorough action is required to mitigate harm.[15]

Experimental Protocol: Personal Exposure Response

  • Skin Contact:

    • Immediately go to the nearest safety shower or drench hose.

    • Remove all contaminated clothing while flushing the affected area.[16]

    • Wash the affected skin with copious amounts of soap and water for at least 15 minutes.[15][16]

    • Seek immediate medical attention. Provide the medical team with the compound's SDS.

  • Eye Contact:

    • Immediately go to the nearest eyewash station.

    • Hold eyelids open and flush with a continuous, gentle stream of water for at least 15 minutes.[14]

    • Remove contact lenses if present and easy to do so.[14]

    • Seek immediate medical attention from an ophthalmologist.

Q8: How do I handle a small spill (<100 mL) contained within a fume hood?

Experimental Protocol: Small Spill Cleanup

  • Alert Personnel: Notify others in the immediate area.

  • Ensure PPE: Confirm you are wearing the full, appropriate PPE as described in Q4.

  • Containment: If the liquid is spreading, create a dike around the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows). Do not use combustible materials like paper towels.

  • Absorption: Gently cover and absorb the spill with the inert material.

  • Collection: Carefully scoop the absorbed material using spark-proof tools into a designated, labeled container for halogenated organic waste.[14]

  • Decontamination:

    • Wipe the spill area with a cloth soaked in a suitable organic solvent (e.g., ethanol or isopropanol) to remove remaining residue. Place the used cloth in the solid waste container.

    • Further decontaminate the surface by washing with soap and water.[17]

Q9: When should a spill be considered a major incident requiring evacuation?

A spill is a major incident if:

  • It occurs outside of a fume hood.

  • It is larger than 100 mL.

  • It results in personnel exposure.

  • You feel unwell or experience respiratory irritation.

  • You are not trained or equipped to handle the spill.

In these cases, evacuate the area, alert others, close the doors, and contact your institution's Emergency Health & Safety (EH&S) department and/or emergency services.[18]

Section 4: Decontamination and Waste Disposal

Proper waste management is a critical component of laboratory safety and environmental responsibility. Brominated organic compounds require special disposal procedures.[19]

Mandatory Visualization: Waste Segregation Pathway

G cluster_waste Waste Generation cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal Path liquid_waste Liquid waste with 1-[1-(Br...)ethenyl]-2,4-diF-benzene halo_container SEALED & LABELED 'HALOGENATED ORGANIC WASTE' Container liquid_waste->halo_container solid_waste Contaminated gloves, wipes, absorbent material solid_waste->halo_container non_halo_waste Non-Halogenated Solvent Waste (e.g., Acetone, Hexane) non_halo_container SEALED & LABELED 'NON-HALOGENATED WASTE' Container non_halo_waste->non_halo_container incineration Specialized High-Temperature Incineration halo_container->incineration fuel_blending Fuel Blending / Recycling non_halo_container->fuel_blending

Caption: Segregation of halogenated vs. non-halogenated waste.

Q10: How do I decontaminate glassware and equipment after use?

Experimental Protocol: Equipment Decontamination

  • Initial Quench (in fume hood): Rinse the glassware with a small amount of a suitable solvent (e.g., acetone) to remove the bulk of the material. This rinse solvent MUST be disposed of as halogenated organic waste.

  • Neutralization (Optional but Recommended): For residual reactive material, rinse the glassware with a dilute solution of sodium thiosulfate or sodium bisulfite.[20] This helps to neutralize the reactive bromomethyl group. Dispose of this aqueous rinse as hazardous waste.

  • Standard Cleaning: After quenching and neutralization, the glassware can be cleaned using standard laboratory procedures, such as washing with detergent and water.[21]

Q11: What is the correct procedure for disposing of waste containing this compound?

This compound is a halogenated organic substance . It must be segregated and disposed of according to specific protocols.[22][23][24]

  • Designated Container: All waste containing this compound (liquid residues, rinse solvents, contaminated solids) must be collected in a clearly labeled, sealable container designated for "Halogenated Organic Waste".[18]

  • Labeling: The waste container label must include the words "Hazardous Waste," the full chemical name of all components, and their approximate percentages.[23]

  • Storage: Keep the waste container sealed when not in use and store it in a designated satellite accumulation area.[23]

  • Pickup: Arrange for waste pickup through your institution's EH&S department.

Q12: Can I mix this waste with other non-halogenated organic solvents like acetone or hexane?

NO. Do not mix halogenated waste with non-halogenated waste streams.[18][23][24]

Causality/Rationale:

  • Disposal Method: Non-halogenated solvents are often recycled or used as fuel in cement kilns. Halogenated solvents cannot be treated this way; they require high-temperature incineration to prevent the formation of toxic dioxins and furans.[24]

  • Cost: The disposal cost for halogenated waste is significantly higher (often 2-3 times more) than for non-halogenated waste.[23][24] Cross-contaminating a large volume of non-halogenated waste with a small amount of this compound will force the entire volume to be treated as the more expensive halogenated waste.

References

  • 1-(Bromomethyl)-2,4-difluorobenzene | C7H5BrF2 | CID 90297 . PubChem. [Link]

  • Examples of PPE for Various Dangerous Goods Classes . Storemasta Blog. [Link]

  • Ten Tips for Handling Hazardous Chemicals in a Lab . Lab Manager. [Link]

  • Hazardous Waste Segregation . Bucknell University. [Link]

  • What is bromine and what are the safe disposal and recycling methods? . Ideal Response. [Link]

  • Bromine | Chemical Emergencies . Centers for Disease Control and Prevention (CDC). [Link]

  • Standard Operating Procedure for Equipment Decontamination . U.S. Environmental Protection Agency (EPA). [Link]

  • Safely handling a liter of Bromine? . Reddit r/chemistry. [Link]

  • Bromine Safety Handbook . ICL Group. [Link]

  • 5 Types of PPE for Hazardous Chemicals . Hazmat School. [Link]

  • Working with Chemicals . In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council (US) Committee on Prudent Practices in the Laboratory. National Academies Press (US). [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Illinois. [Link]

  • Removal of Bromine from Polymer Blends... . Polymers (Basel). [Link]

  • Bromine: incident management . GOV.UK. [Link]

  • Rules for the Safe Handling of Chemicals in the Laboratory . Princeton University. [Link]

  • Personal Protective Equipment (PPE) . Chemical Hazards Emergency Medical Management (CHEMM). [Link]

  • Personal Protective Equipment . U.S. Environmental Protection Agency (EPA). [Link]

  • Safety & Handling Guidelines for Bromine and Bromide Chemicals . SAMS Solutions. [Link]

  • Guidelines for Solvent Waste Recycling and Disposal . Hazardous Waste Experts. [Link]

  • Bromination Reagent Guide . ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

  • Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). [Link]

  • Recovery and Decontamination Measures After Biological and Chemical Attack . Defense Technical Information Center (DTIC). [Link]

  • 8 Tips for Hazardous Chemical Handling In A Lab . Technical Safety Services. [Link]

  • Benzene - Safety Data Sheet . Carl ROTH. [Link]

  • Method for the bromination of aromatic compound.
  • Organic Solvent Waste Disposal . University of British Columbia. [Link]

  • Protective Gear for Chemical Handling . SAMS Solutions. [Link]

  • Bromine (Br2): Assessing Health Risks and Safety Protocols . Interscan Corporation. [Link]

  • Benzene, 1-bromo-2,4-difluoro- . NIST Chemistry WebBook. [Link]

  • Hazardous Drugs: Surface Deactivation, Decontamination and Cleaning . Defense Centers for Public Health. [Link]

  • Process to bromomethylate aromatic compounds.
  • Decontamination . Queen Mary University of London Health and Safety Directorate. [Link]

Sources

Validation & Comparative

A Technical Guide to the Cross-Coupling Reactivity of 1-[1-(Bromomethyl)ethenyl]-2,4-difluoro-benzene and Other Vinyl Bromides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of carbon-carbon and carbon-heteroatom bonds.[1] Among the vast array of electrophilic partners, vinyl bromides offer a versatile platform for the introduction of vinyl moieties, which are prevalent in numerous natural products and pharmaceutical agents. This guide provides an in-depth comparative analysis of the cross-coupling performance of a unique bifunctional reagent, 1-[1-(bromomethyl)ethenyl]-2,4-difluoro-benzene , against a range of other vinyl bromides. We will explore its reactivity in key cross-coupling reactions, supported by experimental data and detailed protocols, to provide researchers with a comprehensive understanding of its synthetic utility.

The Duality of Reactivity in this compound

The subject of our focus, this compound (also known as 1-(3-bromoprop-1-en-2-yl)-2,4-difluorobenzene), presents a fascinating case study in chemoselectivity. It possesses two distinct electrophilic sites amenable to palladium-catalyzed cross-coupling: a C(sp²)-Br bond (vinyl bromide) and a C(sp³)-Br bond (benzylic bromide). This dual reactivity opens up possibilities for selective and sequential functionalization, but also introduces challenges in controlling the reaction outcome.

The relative reactivity of these two centers is highly dependent on the specific reaction conditions, including the choice of catalyst, ligand, and base. Generally, the oxidative addition of a palladium(0) complex to the C-Br bond is the initial and often rate-determining step in the catalytic cycle.[2] The ease of this step is influenced by the bond dissociation energy and the electronic properties of the carbon atom. While benzylic halides are known to be reactive in cross-coupling reactions, vinyl halides are also common coupling partners.[3][4] The presence of both functionalities in a single molecule necessitates a careful selection of reaction parameters to achieve the desired chemoselectivity.

A study on the regioselectivity of oxidative addition in a molecule containing both a vinyl bromide and a benzylic bromide moiety indicated that selective reaction at either site is possible.[5] For instance, in a Stille coupling of p-BrC₆H₄CH₂Br with tributyl(vinyl)tin, the major product resulted from coupling at the benzylic position, but a minor product from coupling at the aryl bromide was also observed.[5] This highlights the competitive nature of the oxidative addition process.

Comparative Performance in Cross-Coupling Reactions

While specific comparative studies detailing the cross-coupling performance of this compound are not extensively available in the public domain, its role as an intermediate in the synthesis of azole antifungal agents suggests its participation in such reactions.[1][6][7][8] By examining the general principles of cross-coupling and data from structurally similar compounds, we can infer its reactivity profile and compare it with other vinyl bromides.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, is a cornerstone of modern synthesis.[9][10] For a molecule like this compound, the choice of reaction conditions will dictate whether the coupling occurs at the vinyl or benzylic position.

Expected Reactivity and Comparison:

  • Vinyl Bromide Reactivity: The vinyl bromide moiety in our target molecule is activated by the adjacent aromatic ring. In comparison to simple alkyl vinyl bromides, its reactivity is expected to be higher due to the electronic influence of the difluorophenyl group.

  • Benzylic Bromide Reactivity: Benzylic bromides are generally more reactive than aryl bromides in Suzuki-Miyaura couplings.

  • Chemoselectivity: Achieving selective coupling at the vinyl bromide position would likely require a catalyst system that favors oxidative addition to C(sp²)-Br bonds over C(sp³)-Br bonds. The choice of ligand is critical here; for instance, certain bulky phosphine ligands can promote selectivity for one site over the other.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Various Bromides

ElectrophileOrganoboron ReagentCatalyst / LigandBaseSolventTemp (°C)Yield (%)Reference
4-BromotoluenePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O10095[11]
(E)-1-Bromo-1-hexene4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O8088[9]
Benzyl bromide4-Tolylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene10092[10]
Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene.[12] For this compound, the vinyl bromide is the reactive site for this transformation.

Expected Reactivity and Comparison:

  • The reactivity of the vinyl bromide in the Heck reaction will be influenced by the steric hindrance around the double bond and the electronic nature of the substituents. The difluorophenyl group, being electron-withdrawing, is expected to enhance the reactivity of the vinyl bromide.

  • Compared to simple vinyl bromide, the steric bulk of the substituted phenyl group might necessitate higher reaction temperatures or more active catalyst systems.

Table 2: Representative Conditions for Heck Reaction of Vinyl Bromides

Vinyl BromideAlkeneCatalyst / LigandBaseSolventTemp (°C)Yield (%)Reference
1-Bromo-1-phenyletheneStyrenePd(OAc)₂ / P(o-tol)₃Et₃NDMF10085[13]
(E)-1-Bromo-1-octeneMethyl acrylatePd(OAc)₂NaOAcDMA12078[14]
Stille Coupling

The Stille reaction couples an organohalide with an organotin reagent.[5] Similar to the Suzuki-Miyaura coupling, the chemoselectivity between the vinyl and benzylic bromide in this compound is a key consideration.

Expected Reactivity and Comparison:

  • The relative reactivity of vinyl versus benzylic bromides in Stille coupling can be tuned by the reaction conditions. The aforementioned example of p-BrC₆H₄CH₂Br demonstrates a preference for reaction at the benzylic site under certain conditions.[5]

  • The choice of the organostannane and the palladium catalyst/ligand system will be crucial in directing the coupling to either the vinyl or the bromomethyl position.

Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[15][16] This reaction would exclusively occur at the vinyl bromide position of our target molecule.

Expected Reactivity and Comparison:

  • The reactivity of the vinyl bromide in the Sonogashira coupling is generally high. The presence of the electron-withdrawing difluorophenyl group should facilitate the oxidative addition step.

  • Compared to aryl bromides, vinyl bromides often exhibit higher reactivity in Sonogashira couplings, allowing for milder reaction conditions.

Experimental Protocols

The following are generalized, step-by-step protocols for key cross-coupling reactions, which can be adapted for specific substrates, including this compound, with appropriate optimization.

General Procedure for Suzuki-Miyaura Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_vessel 1. Prepare Reaction Vessel (Oven-dried flask with stir bar) add_reagents 2. Add Reagents - Vinyl/Benzylic Bromide (1.0 equiv) - Boronic Acid (1.2 equiv) - Base (e.g., K₂CO₃, 2.0 equiv) prep_vessel->add_reagents add_catalyst 3. Add Catalyst System - Pd Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) - Ligand (if needed) add_reagents->add_catalyst add_solvent 4. Add Degassed Solvent (e.g., Toluene/H₂O) add_catalyst->add_solvent inert_atm 5. Purge with Inert Gas (e.g., Argon or Nitrogen) add_solvent->inert_atm heat 6. Heat to Reaction Temperature (e.g., 80-110 °C) inert_atm->heat monitor 7. Monitor Reaction (TLC, GC-MS) heat->monitor cool 8. Cool to Room Temperature monitor->cool extract 9. Aqueous Work-up (e.g., Extraction with EtOAc) cool->extract dry_concentrate 10. Dry and Concentrate extract->dry_concentrate purify 11. Purify Product (Column Chromatography) dry_concentrate->purify

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Steps:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the vinyl bromide (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), and the base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 1-5 mol%) and, if necessary, the ligand (e.g., SPhos, XPhos, 2-10 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., a mixture of toluene and water, or dioxane and water).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Heck Reaction

Detailed Steps:

  • In a reaction tube, combine the vinyl bromide (1.0 equiv), the alkene (1.2-2.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the ligand (e.g., P(o-tol)₃, PPh₃, 2-10 mol%).

  • Add the base (e.g., Et₃N, K₂CO₃, 1.5-2.5 equiv) and the solvent (e.g., DMF, DMA).

  • Seal the tube and heat the mixture to the reaction temperature (typically 100-140 °C).

  • After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.

  • Filter the reaction mixture to remove any solids and dilute the filtrate with an organic solvent.

  • Wash the organic solution with water and brine, then dry over an anhydrous salt.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography.

Mechanistic Insights and Chemoselectivity

The key to controlling the outcome of cross-coupling reactions with this compound lies in understanding the factors that govern the initial oxidative addition step.

G cluster_main Chemoselective Cross-Coupling Pathways cluster_pathA Pathway A: Vinyl Coupling cluster_pathB Pathway B: Benzylic Coupling start This compound + Pd(0)L_n pathA_oa Oxidative Addition at C(sp²)-Br start->pathA_oa Condition A (e.g., specific ligand) pathB_oa Oxidative Addition at C(sp³)-Br start->pathB_oa Condition B (e.g., different ligand/temp) pathA_intermediate Vinyl-Pd(II) Intermediate pathA_oa->pathA_intermediate pathA_coupling Transmetalation & Reductive Elimination pathA_intermediate->pathA_coupling pathA_product Vinyl-Coupled Product pathA_coupling->pathA_product pathB_intermediate Benzyl-Pd(II) Intermediate pathB_oa->pathB_intermediate pathB_coupling Transmetalation & Reductive Elimination pathB_intermediate->pathB_coupling pathB_product Benzylic-Coupled Product pathB_coupling->pathB_product

Caption: Potential chemoselective cross-coupling pathways for this compound.

Factors Influencing Chemoselectivity:

  • Ligand Effects: Bulky, electron-rich phosphine ligands can influence the steric and electronic environment around the palladium center, favoring oxidative addition at one site over the other.

  • Catalyst Precursor: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) can affect the nature of the active Pd(0) species and thus its reactivity.

  • Temperature: Higher temperatures can sometimes overcome the activation barrier for the less reactive site, leading to a loss of selectivity.

  • Additive Effects: The addition of certain salts, such as lithium chloride in Stille couplings, can alter the reaction mechanism and influence selectivity.

Conclusion

This compound is a valuable synthetic building block with the potential for diverse functionalization through palladium-catalyzed cross-coupling reactions. Its dual reactivity, stemming from the presence of both a vinyl and a benzylic bromide, presents both opportunities and challenges for the synthetic chemist. While direct comparative data for this specific molecule is limited, a thorough understanding of the principles of chemoselectivity in cross-coupling reactions, coupled with careful optimization of reaction conditions, can unlock its full synthetic potential. This guide provides a framework for researchers to approach the use of this and other bifunctional vinyl bromides in their synthetic endeavors, enabling the efficient construction of complex molecular architectures for applications in drug discovery and materials science.

References

Sources

The Strategic Role of 1-[1-(Bromomethyl)ethenyl]-2,4-difluoro-benzene in the Development of Potent Azole Antifungal Agents: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – January 27, 2026 – In the ever-evolving landscape of antifungal drug discovery, the strategic selection of molecular scaffolds and intermediates is paramount to the successful development of potent and selective therapeutic agents. This guide delves into the significance of 1-[1-(Bromomethyl)ethenyl]-2,4-difluoro-benzene as a critical intermediate in the synthesis of a prominent class of azole antifungals. While this compound itself is not an end-product for therapeutic use, its unique structural features are instrumental in conferring the biological activity of the final drug molecules. This analysis will focus on a comparative study of well-established antifungal drugs that share a common structural heritage rooted in the difluorophenyl moiety, providing researchers, scientists, and drug development professionals with a comprehensive overview of their relative performance based on experimental data.

The 2,4-Difluorophenyl Moiety: A Cornerstone in Antifungal Efficacy

The presence of a 2,4-difluorophenyl group is a hallmark of many successful azole antifungal agents. The fluorine atoms, being highly electronegative, play a crucial role in the drug's interaction with its target enzyme, lanosterol 14α-demethylase (CYP51), which is essential for ergosterol biosynthesis in fungi.[1][2][3][4] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death. The difluoro-substitution enhances the binding affinity and selectivity of the drug for the fungal CYP51 over its human counterparts, a critical factor in minimizing off-target effects and improving the safety profile of the therapeutic agent.[1][2][3][4] this compound serves as a key building block for introducing this essential pharmacophore into the final drug structure.

Comparative Analysis of Leading Azole Antifungals

To understand the impact of the core structure derived from this compound, we will compare the biological activity of several leading triazole antifungal drugs that feature the 2,4-difluorophenyl moiety. The primary metric for comparison will be the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

CompoundFungal StrainMIC (µg/mL)Reference
Fluconazole Candida albicans0.25 - 1.0[5]
Cryptococcus neoformans0.5 - 16[5]
Itraconazole Candida albicans0.03 - 1.0[6]
Aspergillus fumigatus0.125 - 8.0[6]
Voriconazole Candida albicans≤0.03 - 0.5[7]
Aspergillus fumigatus0.25 - 2.0[7]
Ketoconazole Candida albicans0.03 - >100[8]
Microsporum lanosumPotent activity[8]

Key Insights from the Comparative Data:

  • Broad-Spectrum Activity: All the compared azole antifungals demonstrate a broad spectrum of activity against various pathogenic fungi.

  • Potency Variations: Voriconazole generally exhibits the lowest MIC values against Candida albicans and Aspergillus fumigatus, indicating high potency.

  • Fluconazole's Profile: Fluconazole, a direct synthetic descendant of intermediates like this compound, maintains potent activity against Candida species and is a widely used first-line treatment.[6][9]

  • Structure-Activity Relationship: The variations in the side chains attached to the core triazole and difluorophenyl structures account for the differences in their antifungal spectrum and potency. For instance, the more complex side chains of itraconazole and voriconazole contribute to their activity against filamentous fungi like Aspergillus.[6][7]

The Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

The antifungal activity of these azole compounds is primarily due to their inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is a critical component of the ergosterol biosynthesis pathway.

Ergosterol Biosynthesis Inhibition cluster_fungal_cell Fungal Cell cluster_drug_action Drug Action Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Azole_Antifungals Azole Antifungals (e.g., Fluconazole) Azole_Antifungals->Lanosterol Inhibition caption Mechanism of action of azole antifungals.

Figure 1. Simplified pathway of ergosterol biosynthesis and the inhibitory action of azole antifungals.

The nitrogen atom in the triazole ring of the antifungal drug binds to the heme iron atom in the active site of CYP51, preventing lanosterol from binding and being demethylated. This leads to a depletion of ergosterol and an accumulation of toxic sterol precursors, ultimately compromising the fungal cell membrane's structural integrity and function.

Experimental Protocols: Assessing Antifungal Susceptibility

The determination of the in vitro antifungal activity of these compounds is crucial for their evaluation. A standardized method for this is the broth microdilution assay, as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Assay Protocol:

  • Preparation of Fungal Inoculum:

    • Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature (typically 35°C) for 24-48 hours.

    • A suspension of the fungal colonies is prepared in sterile saline and adjusted to a specific turbidity, corresponding to a known concentration of fungal cells (e.g., 0.5 McFarland standard).

    • This suspension is further diluted in a standardized broth medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration.

  • Preparation of Antifungal Solutions:

    • The test compounds (e.g., fluconazole, itraconazole) are dissolved in a suitable solvent (e.g., dimethyl sulfoxide) to create a stock solution.

    • A series of twofold dilutions of the stock solution are prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated with the prepared fungal suspension.

    • Control wells, including a growth control (no drug) and a sterility control (no inoculum), are also included.

    • The plates are incubated at 35°C for 24-48 hours.

  • Determination of MIC:

    • After incubation, the plates are visually inspected or read using a spectrophotometer to determine fungal growth.

    • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control.

Broth Microdilution Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal_Culture 1. Fungal Culture (e.g., Candida albicans) Inoculum_Prep 2. Prepare Inoculum (0.5 McFarland) Fungal_Culture->Inoculum_Prep Inoculation 5. Inoculate plate with fungal suspension Inoculum_Prep->Inoculation Drug_Stock 3. Prepare Drug Stock Solution Serial_Dilution 4. Serial Dilution of Drug in 96-well plate Drug_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation 6. Incubate at 35°C for 24-48h Inoculation->Incubation Read_Plate 7. Read Plate (Visually or Spectrophotometrically) Incubation->Read_Plate Determine_MIC 8. Determine MIC Read_Plate->Determine_MIC caption Workflow for Broth Microdilution Assay.

Figure 2. A schematic representation of the broth microdilution assay workflow for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.

Conclusion: The Enduring Importance of a Versatile Intermediate

While this compound is not itself an antifungal agent, its role as a key synthetic intermediate is undeniable. The 2,4-difluorophenyl moiety it provides is a critical pharmacophore in a multitude of highly successful azole antifungal drugs. The comparative analysis of these final drug products underscores the importance of this structural feature in achieving potent and broad-spectrum antifungal activity. The continued exploration of new derivatives built upon this and similar scaffolds remains a promising avenue for the development of next-generation antifungal therapies to combat the growing challenge of fungal infections and drug resistance.

References

  • Frontiers in Chemistry. (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. [Link]

  • International Journal of Pharmaceutical Sciences and Drug Research. (2024). Comparative Antifungal Study of Fluconazole and Fluconazole Enhanced with Silver Metal Colloid Creams. [Link]

  • MDPI. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. [Link]

  • MDPI. (2023). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. [Link]

  • Molecules. (2021). Novel 1, 2, 4-Triazoles as Antifungal Agents. [Link]

  • ACS Publications. (2021). Synthesis and Antifungal Evaluation of New Azole Derivatives against Candida albicans. [Link]

  • ACS Publications. (2021). Antifungal Structure–Activity Relationship Studies of Broad-Spectrum Phenothiazines. [Link]

  • RSC Publishing. (2014). Triazole derivatives with improved in vitro antifungal activity over azole drugs. [Link]

  • ResearchGate. (2021). 1,2,4-Triazole Derivatives as Novel and Potent Antifungal Agents: Design, Synthesis and Biological Evaluation. [Link]

  • PubMed Central. (2014). Triazole derivatives with improved in vitro antifungal activity over azole drugs. [Link]

  • PubMed Central. (2014). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. [Link]

  • MDPI. (2022). Design, Synthesis and Antifungal/Nematicidal Activity of Novel 1,2,4-Oxadiazole Derivatives Containing Amide Fragments. [Link]

  • PubMed. (1997). [Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols]. [Link]

  • PubMed. (2001). Comparative study on the effectiveness of antifungal agents in different regimens against vaginal candidiasis. [Link]

  • PubMed. (2004). Quantitative structure-activity relationships study of a series of imidazole derivatives as potential new antifungal drugs. [Link]

  • Dove Medical Press. (2014). Triazole derivatives with improved in vitro antifungal activity over azole drugs. [Link]

  • International Journal of Research in Dermatology. (2021). A comparative study of efficacy of oral itraconazole, terbinafine and fluconazole: a clinical trial. [Link]

  • PubMed. (2006). Structure-activity relationship study of homoallylamines and related derivatives acting as antifungal agents. [Link]

  • PubMed. (2016). Design, synthesis, and biological evaluation of novel 1, 2, 4-triazole derivatives as antifungal agent. [Link]

  • Drugs.com. (2023). Fluconazole vs Itraconazole Comparison. [Link]

  • PubMed. (2014). Triazole derivatives with improved in vitro antifungal activity over azole drugs. [Link]

  • Semantic Scholar. (2022). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. [Link]

  • ResearchGate. (2012). Comparative Study of the Effectiveness of Oral Fluconazole and Intravaginal Clotrimazole in the Treatment of Vaginal Candidiasis. [Link]

  • Frontiers. (2020). Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans. [Link]

Sources

A Researcher's Guide to Assessing the Purity of Synthesized 1-[1-(Bromomethyl)ethenyl]-2,4-difluoro-benzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Validated Analytical Methodologies

In the synthesis of pharmaceutical intermediates, the assurance of purity is not merely a quality control checkpoint; it is the bedrock upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of 1-[1-(Bromomethyl)ethenyl]-2,4-difluoro-benzene, a key intermediate in the synthesis of various antifungal agents.[1][2] We will delve into the intricacies of common synthetic routes, the likely impurities that may arise, and a detailed examination of orthogonal analytical methods for their detection and quantification.

The Synthetic Landscape: Understanding Potential Impurities

A plausible and efficient synthetic route to this compound involves a two-step process. The journey begins with the synthesis of the precursor, 1-(1-methylethenyl)-2,4-difluorobenzene, followed by a selective allylic bromination. Understanding this pathway is paramount, as it illuminates the potential impurities that may contaminate the final product.

A common method for the synthesis of the precursor involves the Grignard reaction. This entails reacting 1-bromo-2,4-difluorobenzene with magnesium to form the corresponding Grignard reagent, which is then reacted with acetone. Subsequent dehydration of the resulting tertiary alcohol yields 1-(1-methylethenyl)-2,4-difluorobenzene.

The final step to achieving this compound is a free-radical allylic bromination of the precursor. A widely used reagent for this transformation is N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, or under UV irradiation.[3]

This synthetic approach, while effective, can introduce several impurities:

  • Unreacted Starting Materials: Incomplete reactions can lead to the presence of 1-bromo-2,4-difluorobenzene and 1-(1-methylethenyl)-2,4-difluorobenzene in the final product.

  • Isomeric Byproducts: The allylic bromination proceeds via a resonance-stabilized allylic radical. This can lead to the formation of an isomeric byproduct, 1-(1-bromoethenyl)-2,4-difluorobenzene.

  • Dibrominated Impurities: Over-bromination can result in the formation of dibrominated species.

  • Succinimide: A byproduct from the use of NBS as the brominating agent.

  • Solvent Residues: Residual solvents used in the synthesis and purification steps.

A Multi-Pronged Approach to Purity Assessment: A Comparison of Analytical Techniques

No single analytical technique can provide a complete picture of a compound's purity. Therefore, a multi-pronged, or orthogonal, approach is essential. This involves employing several analytical methods that rely on different chemical and physical principles. For this compound, the following techniques are indispensable:

1. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation and Purity Estimation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. Both ¹H and ¹³C NMR are crucial for confirming the identity of the synthesized this compound and for identifying and quantifying impurities.

Why it's essential:

  • Unambiguous Identification: The chemical shifts, coupling constants, and integration of the proton signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide a unique fingerprint of the molecule.

  • Impurity Identification: The presence of unexpected signals can indicate the presence of impurities. By comparing the spectra of the synthesized compound with that of known starting materials and potential byproducts, these impurities can often be identified.

  • Quantitative Analysis (qNMR): With the use of an internal standard of known purity and concentration, quantitative NMR (qNMR) can be used to accurately determine the purity of the target compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic CH7.10 - 7.40 (m)104.5 (dd), 111.8 (dd), 120.5 (dd), 132.0 (dd)
Vinylic CH₂5.45 (s), 5.60 (s)120.0
Bromomethyl CH₂4.30 (s)33.0
Aromatic C-F-158.0 (dd), 162.0 (dd)
Vinylic C-140.0

Note: These are predicted values and may vary slightly depending on the solvent and instrument used.

2. Gas Chromatography-Mass Spectrometry (GC-MS): High-Resolution Separation and Identification

GC-MS is a highly sensitive technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile organic compounds like this compound.

Why it's a powerful tool:

  • Excellent Separation: The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. This allows for the separation of the target compound from its impurities.

  • Molecular Weight and Fragmentation Information: The mass spectrometer provides the molecular weight of each separated component and a unique fragmentation pattern. This information is invaluable for identifying known and unknown impurities. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key feature in the mass spectra of bromine-containing compounds.

  • High Sensitivity: GC-MS can detect impurities at very low levels (ppm or even ppb), making it an essential tool for ensuring the high purity required for pharmaceutical intermediates.

3. High-Performance Liquid Chromatography (HPLC): Versatility for a Range of Impurities

HPLC is a versatile separation technique that can be used to analyze a wide range of compounds, including those that are not volatile enough for GC analysis. For this compound, a reverse-phase HPLC method with UV detection is a robust choice.

Why it's a valuable alternative:

  • Broad Applicability: HPLC can be used to analyze a wider range of impurities, including non-volatile byproducts and residual starting materials.

  • Quantitative Accuracy: When properly validated, HPLC provides highly accurate and precise quantitative results, making it suitable for determining the purity of the final product and for monitoring the progress of the synthesis.

  • Stability-Indicating Methods: HPLC methods can be developed to be "stability-indicating," meaning they can separate the active ingredient from its degradation products. This is crucial for assessing the stability of the synthesized compound under various stress conditions (e.g., heat, light, humidity).[4]

4. Elemental Analysis: Confirming the Empirical Formula

Elemental analysis is a fundamental technique that determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. For this compound, it provides a crucial confirmation of the empirical formula (C₉H₇BrF₂).

Why it's a necessary validation step:

  • Purity Confirmation: A significant deviation between the experimentally determined elemental composition and the theoretical values can indicate the presence of impurities.

  • Orthogonal Data Point: Elemental analysis provides an independent confirmation of purity that is not based on the separation principles of chromatography or the structural information from spectroscopy.

Experimental Protocols: A Step-by-Step Guide

The following are generalized protocols for the analytical techniques described above. It is crucial to note that these methods should be validated according to ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sources

A Comparative Guide to the Synthesis of a Key Voriconazole Intermediate: A Novel Approach vs. the Conventional Pathway

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antifungal drug development, the triazole agent voriconazole stands as a critical tool in combating invasive fungal infections. The synthesis of this complex molecule hinges on the efficient preparation of its key building block, 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. This guide provides an in-depth technical comparison of a novel synthetic route, utilizing 1-[1-(Bromomethyl)ethenyl]-2,4-difluoro-benzene, against the established, conventional manufacturing process. We will delve into the mechanistic underpinnings, experimental protocols, and a comparative analysis of the two pathways to offer field-proven insights for researchers and process chemists.

Introduction: The Central Role of the Difluorophenyl-Triazole Ketone

The efficacy of voriconazole is intrinsically linked to its unique structure, featuring a difluorophenyl moiety and a triazole ring. The synthesis of the core intermediate, 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, is a pivotal step that dictates the overall efficiency and scalability of the entire voriconazole manufacturing process.[1] Traditionally, this intermediate is prepared from readily available haloacetophenones. However, the exploration of alternative starting materials and synthetic strategies is crucial for process optimization, cost reduction, and minimizing environmental impact.

This guide introduces a novel synthetic approach starting from this compound, a versatile but less explored reagent in this context. We will objectively compare this innovative route with the conventional method, providing a comprehensive analysis of their respective strengths and weaknesses.

The Novel Synthetic Pathway: A Two-Step Approach from an Allylic Bromide

The proposed novel synthesis leverages the reactivity of the allylic bromide in this compound to introduce the triazole moiety, followed by an oxidative cleavage to unmask the desired ketone functionality. This pathway offers a creative disconnection from the traditional linear synthesis.

Step 1: Nucleophilic Substitution of this compound with 1,2,4-Triazole

The first step involves a nucleophilic substitution reaction where the sodium salt of 1,2,4-triazole displaces the bromide from this compound. The allylic nature of the bromide enhances its reactivity towards nucleophilic attack, allowing for potentially milder reaction conditions compared to the substitution of a halogen on an unactivated acyl carbon.

Step 2: Oxidative Cleavage via Ozonolysis

The subsequent step is the oxidative cleavage of the exocyclic double bond in the resulting vinyl-triazole intermediate. Ozonolysis is a powerful and selective method for cleaving carbon-carbon double bonds to yield carbonyl compounds.[2][3][4] In this case, the reaction is expected to cleanly produce the target ketone, 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone.

novel_pathway start This compound intermediate 1-[1-(1H-1,2,4-triazol-1-ylmethyl)ethenyl]-2,4-difluorobenzene start->intermediate 1. Sodium 1,2,4-triazole 2. DMF, rt product 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone intermediate->product 1. O3, CH2Cl2/MeOH, -78 °C 2. DMS (reductive workup) conventional_pathway start 2-Chloro-2',4'-difluoroacetophenone product 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone start->product 1. 1,2,4-Triazole, K2CO3 2. Acetone, reflux

Caption: Conventional synthetic pathway.

Comparative Analysis: Performance and Practicality

FeatureNovel Pathway (from this compound)Conventional Pathway (from 2-Chloro-2',4'-difluoroacetophenone)
Starting Material Availability More specialized, may require in-house synthesis.Commercially readily available.
Number of Steps Two steps from the key precursor.One step from the key precursor.
Reaction Conditions Milder conditions for the substitution step; requires low-temperature ozonolysis.Generally requires heating (reflux).
Potential Yield Estimated high yield for substitution; ozonolysis yields are typically good to excellent.Reported yields are generally good, but can be variable.
Purification Intermediate purification may be necessary; ozonolysis workup is straightforward.Can be challenging to separate the product from starting material and byproducts.
Safety Considerations Ozonolysis requires specialized equipment and handling of a potentially explosive intermediate (ozonide).Use of a lachrymatory starting material (chloroacetophenone).
Scalability Ozonolysis can be challenging to scale up.Well-established and scalable process.

In-Depth Experimental Protocols

Novel Pathway: Experimental Protocol

Step 1: Synthesis of 1-[1-(1H-1,2,4-triazol-1-ylmethyl)ethenyl]-2,4-difluorobenzene

  • Materials: this compound, 1,2,4-triazole, Sodium hydride (60% dispersion in mineral oil), Anhydrous Dimethylformamide (DMF).

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride in anhydrous DMF.

    • Cool the suspension to 0 °C in an ice bath.

    • Add 1,2,4-triazole portion-wise, maintaining the temperature below 5 °C. Stir the mixture at this temperature for 30 minutes.

    • Add a solution of this compound in anhydrous DMF dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone via Ozonolysis

  • Materials: 1-[1-(1H-1,2,4-triazol-1-ylmethyl)ethenyl]-2,4-difluorobenzene, Dichloromethane (DCM), Methanol (MeOH), Ozone (from an ozone generator), Dimethyl sulfide (DMS).

  • Procedure:

    • Dissolve the vinyl-triazole intermediate in a mixture of DCM and MeOH in a flask equipped with a gas dispersion tube.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Bubble ozone gas through the solution until a persistent blue color is observed, indicating an excess of ozone.

    • Purge the solution with nitrogen or oxygen to remove excess ozone.

    • Add dimethyl sulfide dropwise at -78 °C to quench the ozonide.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.

    • Purify by recrystallization or column chromatography.

Conventional Pathway: Experimental Protocol

Synthesis of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

  • Materials: 2-Chloro-2',4'-difluoroacetophenone, 1,2,4-Triazole, Potassium carbonate (K₂CO₃), Acetone.

  • Procedure:

    • To a flask containing a suspension of 1,2,4-triazole and potassium carbonate in acetone, add 2-chloro-2',4'-difluoroacetophenone.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

    • Wash the filter cake with acetone.

    • Combine the filtrate and washings, and concentrate under reduced pressure.

    • Dissolve the residue in a suitable solvent (e.g., dichloromethane) and wash with water to remove any remaining salts and unreacted triazole.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude product.

    • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Conclusion and Future Outlook

The conventional synthesis of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone from 2-chloro-2',4'-difluoroacetophenone is a robust and well-established method suitable for large-scale production. Its primary advantages are the use of readily available starting materials and a single-step transformation. However, the use of a lachrymatory haloacetophenone and potential purification challenges are notable drawbacks.

The novel pathway, commencing with this compound, presents an intriguing alternative. The high reactivity of the allylic bromide could allow for milder substitution conditions, and the subsequent ozonolysis offers a clean conversion to the desired ketone. This route may provide an advantage in terms of impurity profile and overall yield. However, the specialized nature of the starting material and the safety and scalability considerations associated with ozonolysis are significant hurdles for industrial implementation.

For academic and small-scale research, the novel pathway offers a flexible and creative approach to synthesizing this key intermediate and its analogs. For industrial applications, a thorough process safety evaluation and cost analysis of the starting material would be necessary to determine its viability. Further research into alternative oxidative cleavage methods that avoid the use of ozone could enhance the attractiveness of this novel route for larger-scale synthesis.

References

  • Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. PMC. [Link]

  • Preparation method of 2'4' -difluoro-2- [1- (1H-1, 2, 4-triazolyl) ] acetophenone.
  • 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (DFTA), ≥98%. Briti Scientific. [Link]

  • 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. ResearchGate. [Link]

  • Process for preparing voriconazole.
  • Ozonolysis of Alkenes and Alkynes. Master Organic Chemistry. [Link]

  • Synthesis process of voriconazole.
  • 2-Bromo-2-(5-bromo-1H-1,2,4-triazol-1-yl)-1-(2,4-difluorophenyl)ethanone. National Center for Biotechnology Information. [Link]

  • Ozonolysis of alkenes - Organic Chemistry One (1) Lecture Series Video 51. YouTube. [Link]

  • VORICONAZOLE INTERMEDIATE AND VORICONAZOLE SYNTHESIS METHOD. EPO.
  • Design and Synthesis of Benzene Homologues Tethered with 1,2,4-Triazole and 1,3,4-Thiadiazole Motifs Revealing Dual MCF-7/HepG2 Cytotoxic Activity with Prominent Selectivity via Histone Demethylase LSD1 Inhibitory Effect. MDPI. [Link]

  • METHOD FOR PREPARING VORICONAZOLE AND INTERMEDI
  • OZONOLYSIS of 1-phenylbut-1-ene. YouTube. [Link]

  • The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. JMU Scholarly Commons. [Link]

Sources

Navigating the Synthesis of Organobromine Compounds: A Comparative Guide to Greener Pastures

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on Environmentally Conscious Organobromine Synthesis

The introduction of a bromine atom into an organic framework is a cornerstone of modern chemical synthesis, paving the way for a multitude of further transformations crucial in the development of pharmaceuticals, agrochemicals, and functional materials. However, the classical methods for achieving this transformation are often fraught with environmental and safety concerns, prompting a critical shift towards more sustainable practices. This guide provides an in-depth comparative analysis of traditional and contemporary organobromine synthesis methods, offering the necessary data and protocols to make informed, environmentally responsible decisions in the laboratory and beyond.

The Double-Edged Sword: Traditional Bromination and Its Environmental Burden

For decades, the go-to reagent for electrophilic aromatic bromination has been molecular bromine (Br₂). While effective, its use is a significant cause for concern. Elemental bromine is a highly toxic, corrosive, and volatile substance, posing substantial inhalation and contact hazards.[1] Beyond the immediate safety risks, the environmental impact is considerable. Traditional bromination reactions often employ chlorinated solvents, which are themselves persistent organic pollutants. Furthermore, the reaction with molecular bromine typically generates hydrogen bromide (HBr) as a stoichiometric byproduct, a corrosive gas that requires neutralization, adding to the waste stream and lowering the overall atom economy of the process.

Another common reagent, N-bromosuccinimide (NBS), offers a solid, more manageable alternative to liquid bromine.[2][3] However, its production often involves molecular bromine, effectively displacing the hazard rather than eliminating it.[4] The succinimide byproduct, while generally less hazardous than HBr, still contributes to the waste stream. The environmental factor (E-factor), which is the ratio of the mass of waste to the mass of the desired product, for traditional fine chemical and pharmaceutical syntheses can be alarmingly high, often exceeding 100.[1] This underscores the urgent need for greener alternatives.

The Green Revolution: Sustainable Pathways to Organobromine Compounds

In response to the imperative of green chemistry, a diverse array of more environmentally benign methods for organobromine synthesis has emerged. These approaches focus on utilizing safer reagents, minimizing waste, and improving energy efficiency. This guide will delve into the practical application of several key green methodologies, providing a comparative framework based on performance, safety, and environmental impact.

Comparative Performance of Organobromine Synthesis Methods

The following table provides a comparative overview of various bromination methods for a model substrate, phenol, highlighting key performance indicators.

MethodBrominating AgentSolventCatalyst/ActivatorReaction TimeYield (%)Atom Economy (%)E-Factor (approx.)Key Advantages & Disadvantages
Traditional Br₂CCl₄None1-2 h~9049.7~10High yield but hazardous reagent, solvent, and corrosive byproduct.
Traditional NBSCH₃CNAcid20 min~9543.8~12Solid reagent, easier to handle than Br₂, but byproduct still contributes to waste.
Green: In-situ Br₂ NaBr/NaOClWater/AlcoholHCl75 min98~48~5Uses inexpensive and safer reagents, aqueous medium.
Green: H₂O₂-HBr H₂O₂/HBrWaterNone1-3 h85-95~51~4Water is the only byproduct, high atom economy.
Green: Photocatalytic CBr₄CH₃CNRu(bpy)₃Cl₂2-4 h80-90VariesVariesUses visible light, mild conditions. Requires photocatalyst.
Green: Microwave NBSAcetonitrilep-TSA5-15 min90-9543.8~12Drastically reduced reaction times, energy efficient.
Green: Sonochemical KBrCCl₄/WaterUltrasound1 h~99~48~6High yields, enhanced reaction rates. Requires specialized equipment.
Green: Electrochemical NaBrAcetonitrile/WaterElectricity5 h~90~48~5Avoids chemical oxidants, high atom economy.
Green: Enzymatic KBr/H₂O₂BufferHalogenase12-24 hVariesHighLowHigh selectivity, mild conditions. Enzyme stability and cost can be limitations.

Note: Atom economy and E-factor are calculated for the specific reaction of phenol to 4-bromophenol and are approximate values that can vary based on specific reaction conditions and work-up procedures.

In-Depth Analysis of Green Bromination Methodologies

This section provides a detailed examination of the most promising green bromination techniques, including their underlying principles and step-by-step experimental protocols.

In-situ Generation of Bromine from Safer Sources

A significant advancement in green bromination is the in-situ generation of bromine from stable, less hazardous bromide salts. This approach avoids the handling and storage of elemental bromine.

a) Sodium Bromide and an Oxidant (e.g., NaOCl)

This method utilizes readily available and inexpensive sodium bromide as the bromine source and a common household bleach (sodium hypochlorite) as the oxidant to generate bromine in the reaction mixture.[5]

Experimental Protocol: Bromination of Acetanilide using NaBr and NaOCl [5]

  • In a round-bottom flask, dissolve acetanilide (1.0 g, 7.4 mmol) in a suitable amount of aqueous alcohol.

  • Add sodium bromide (0.823 g, 8 mmol) and 7 mL of 1(M) HCl to the flask with rapid stirring.

  • Slowly add 5 mL of 4% (w/v) sodium hypochlorite solution dropwise over approximately 75 minutes.

  • Observe the formation of a precipitate.

  • After the addition is complete, filter the off-white precipitate.

  • Wash the solid with a dilute sodium bisulfite solution to quench any unreacted bromine, followed by a water wash.

  • Recrystallize the crude product from 95% ethanol to obtain pure 4-bromoacetanilide.

b) Hydrogen Peroxide and Hydrogen Bromide (H₂O₂-HBr)

This system is particularly attractive as the only byproduct is water, leading to a very high atom economy.

Logical Workflow for H₂O₂-HBr Bromination

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Substrate (e.g., Phenol) D Combine Substrate and HBr A->D B HBr (aq) B->D C H₂O₂ (aq) E Add H₂O₂ dropwise at controlled temperature C->E D->E F Stir for specified time E->F G Quench with Na₂S₂O₃ F->G H Extract with organic solvent G->H I Dry and evaporate solvent H->I J Purify by chromatography or recrystallization I->J

Caption: Workflow for bromination using the H₂O₂-HBr system.

Energy-Efficient Synthesis: Microwave and Ultrasound Assistance

The application of alternative energy sources can dramatically accelerate reaction rates, often leading to cleaner reactions with higher yields and reduced energy consumption.

a) Microwave-Assisted Bromination

Microwave irradiation provides rapid and uniform heating of the reaction mixture, often leading to a significant reduction in reaction times from hours to minutes.[6]

Experimental Protocol: Microwave-Assisted Bromination of p-Iminotoluene with NBS [6][7]

  • In a microwave reactor vessel, combine the p-iminotoluene derivative (5 mmol), N-bromosuccinimide (0.89 g, 5 mmol), and benzoyl peroxide (0.12 g, 0.5 mmol) in 10 mL of benzene.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a controlled power (e.g., 600 W) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and proceed with standard work-up and purification procedures.

b) Sonochemical Bromination

Ultrasound irradiation can induce acoustic cavitation, creating localized hot spots with extremely high temperatures and pressures, which can enhance reaction rates and yields.[8][9]

Experimental Protocol: Sonochemical Bromination of Anisole [10]

  • In a cylindrical reaction flask, dissolve anisole (0.1 mmol) and potassium bromide (0.15 mmol) in a biphasic mixture of 5 mL of water and 1 mL of carbon tetrachloride.

  • Immerse the flask in a thermostatted ultrasonic bath (e.g., 36.6 kHz) and sonicate for 1 hour at 20 °C.

  • After the reaction, separate the organic layer.

  • Analyze the product mixture by GC-MS to determine the conversion and selectivity.

Electrochemical Synthesis: The Power of Electrons

Electrochemical methods offer a clean and efficient way to generate reactive bromine species in situ, avoiding the need for chemical oxidants.[11] The reaction is controlled by the applied current or potential, allowing for precise control over the bromination process.

Experimental Setup for Electrochemical Bromination

G cluster_power Power Supply cell Anode (Graphite) Electrolyte Solution (Substrate, NaBr, Solvent) Cathode (Platinum) power DC Power Supply power->cell:anode + power->cell:cathode -

Caption: A typical undivided cell for electrochemical bromination.

Experimental Protocol: Electrochemical Dibromination of an Alkene [12][13]

  • Set up an undivided electrochemical cell with a graphite anode and a platinum cathode.

  • Prepare an electrolyte solution containing the alkene substrate (e.g., styrene, 46 mM), hydrobromic acid (90 mM), and a supporting electrolyte (e.g., tetra-butyl ammonium tetrafluoroborate, 9.2 mM) in a mixture of acetonitrile and water.

  • Apply a constant current (e.g., 17 mA) and stir the solution at a controlled temperature.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, evaporate the solvent and purify the product by flash chromatography.

Biocatalysis: Nature's Approach to Bromination

Enzymatic bromination, utilizing halogenase enzymes, offers unparalleled selectivity under mild, aqueous conditions.[14][15][16] This approach is particularly valuable for the late-stage functionalization of complex molecules and natural products.

Mechanism of Flavin-Dependent Halogenase

G FADH2 FADH₂ Enzyme Halogenase Enzyme FADH2->Enzyme O2 O₂ O2->Enzyme H2O H₂O HOBr HOBr (Hypobromous Acid) HOBr->Enzyme Substrate Substrate-H Substrate->Enzyme Product Substrate-Br Enzyme->H2O Enzyme->HOBr Enzyme->Product

Sources

Safety Operating Guide

Navigating the Safe Handling of 1-[1-(Bromomethyl)ethenyl]-2,4-difluoro-benzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in the synthesis of novel antifungal agents, 1-[1-(Bromomethyl)ethenyl]-2,4-difluoro-benzene (CAS No. 159276-58-1) is a key intermediate.[1][2] Its unique structure, however, necessitates a rigorous and well-understood safety protocol to mitigate potential hazards. This guide provides essential, immediate safety and logistical information, from personal protective equipment (PPE) selection to disposal, ensuring the well-being of laboratory personnel and the integrity of your research.

Immediate Safety Briefing: Understanding the Risks

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a substance that causes skin irritation.[3] Due to its chemical structure as a halogenated aromatic compound, it should be handled with the assumption that it may also cause serious eye irritation and could be harmful if inhaled or absorbed through the skin. Therefore, all handling procedures must be conducted within a certified chemical fume hood.

Key Hazard Information:

Hazard StatementClassificationSource
Causes skin irritationSkin Corrosion/Irritation[3]
May cause serious eye irritationEye Irritation (Assumed based on similar compounds)[4]
May be harmful if swallowedAcute Toxicity, Oral (Assumed based on similar compounds)[4]
May be harmful if inhaledAcute Toxicity, Inhalation (Assumed based on similar compounds)[5]
May be harmful in contact with skinAcute Toxicity, Dermal (Assumed based on similar compounds)[6]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical when handling this compound. The following recommendations are based on the known hazards and best practices for handling halogenated organic compounds.

Hand Protection

Standard disposable nitrile gloves may not offer sufficient protection against prolonged exposure to halogenated hydrocarbons.[7][8] Therefore, a more robust glove selection is imperative.

  • Primary Handling: For tasks with a high risk of direct contact, Viton® or neoprene gloves are recommended due to their superior resistance to aromatic and halogenated hydrocarbons.[8][9]

  • Splash Protection: For tasks with minimal risk of direct contact, double-gloving with a heavier-weight nitrile glove as the outer layer can be an acceptable practice.[10] Always inspect gloves for any signs of degradation or puncture before and during use. If contact with the chemical occurs, remove and replace gloves immediately.[7]

Eye and Face Protection

Given the risk of serious eye irritation, robust eye and face protection is mandatory.

  • Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 standards.

  • Recommended: A full-face shield worn over chemical splash goggles, especially when handling larger quantities or when there is a significant risk of splashing.[11]

Body Protection

A flame-resistant lab coat is essential to protect against splashes and should be fully buttoned. For tasks involving larger volumes, a chemically resistant apron should be worn over the lab coat.[12]

Respiratory Protection

All work with this compound must be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[5] If engineering controls are not sufficient or in the event of a spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[13]

Operational Plans: From Handling to Disposal

A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Gather all necessary equipment and reagents.

  • Donning PPE: Put on all required PPE in the correct order: lab coat, inner gloves, outer gloves, and finally, eye and face protection.

  • Aliquoting and Dispensing: Conduct all transfers of the chemical within the fume hood. Use caution to avoid splashes and aerosol generation.

  • Post-Handling: After handling, decontaminate any surfaces that may have come into contact with the chemical using an appropriate solvent (e.g., isopropanol), followed by soap and water.

  • Doffing PPE: Remove PPE in a manner that avoids self-contamination. Remove outer gloves first, followed by the face shield/goggles, lab coat, and finally inner gloves. Wash hands thoroughly with soap and water after removing all PPE.

PPE_Workflow cluster_prep Preparation cluster_don Donning PPE cluster_handle Handling cluster_decon Decontamination & Doffing Prep Verify Fume Hood Function Gather Gather Materials Prep->Gather Coat Don Lab Coat Gather->Coat Gloves Don Inner & Outer Gloves Coat->Gloves Eye Don Eye/Face Protection Gloves->Eye Work Work in Fume Hood Eye->Work Decon_Work Decontaminate Work Area Work->Decon_Work Doff Doff PPE Correctly Decon_Work->Doff Wash Wash Hands Doff->Wash

PPE Donning and Handling Workflow

Emergency Procedures: A Rapid and Informed Response

In the event of an exposure or spill, immediate and correct action is critical.

Skin Contact
  • Immediately flush the affected area with copious amounts of water for at least 20 minutes.[1]

  • While flushing, remove any contaminated clothing, ensuring not to spread the chemical to other areas of the body.[1]

  • Seek immediate medical attention. Provide the medical personnel with the name of the chemical.

Eye Contact
  • Immediately flush the eyes with a gentle stream of tepid water for at least 15-20 minutes, holding the eyelids open.[14][15]

  • If contact lenses are worn, remove them after the initial flushing, if possible without causing further injury.[14]

  • Seek immediate medical attention from an ophthalmologist.

Inhalation
  • Move the affected individual to fresh air immediately.

  • If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.

Spills
  • Minor Spill (contained within the fume hood): Absorb the spill with an inert material such as vermiculite or sand. Place the absorbent material into a sealed, labeled container for hazardous waste disposal. Decontaminate the area with an appropriate solvent and then soap and water.

  • Major Spill (outside of the fume hood): Evacuate the immediate area and alert others. Contact your institution's environmental health and safety (EHS) department immediately. Do not attempt to clean up a large spill without proper training and equipment.

Disposal Plan

All waste containing this compound, including contaminated PPE and absorbent materials, must be disposed of as hazardous chemical waste.

  • Waste Collection: Collect all chemical waste in a clearly labeled, sealed container. Do not mix with other waste streams unless compatibility is confirmed.

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as pipette tips, gloves, and absorbent pads, must be collected in a designated hazardous waste container.

  • Disposal Request: Follow your institution's procedures for hazardous waste pickup and disposal.

Disposal_Plan Start Waste Generation (Chemical Residue, Contaminated PPE) Collect Segregate and Collect in Labeled, Sealed Container Start->Collect Store Store in Designated Hazardous Waste Area Collect->Store Request Submit Hazardous Waste Pickup Request to EHS Store->Request Disposal Proper Disposal by Certified Professionals Request->Disposal

Logical Flow for Waste Disposal

By adhering to these stringent safety protocols, researchers can confidently and safely utilize this compound in their critical work, fostering a culture of safety and scientific excellence.

References

  • OSHA. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety.
  • Mayo Clinic. (n.d.). Chemical burns: First aid. Retrieved from [Link]

  • MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Retrieved from [Link]

  • ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • PMC. (n.d.). Bromine contamination and risk management in terrestrial and aquatic ecosystems. Retrieved from [Link]

  • All Safety Products. (n.d.). Glove Selection Chart - Chemical Breakthrough Times. Retrieved from [Link]

  • healthdirect. (n.d.). Chemical burns — first aid and treatment. Retrieved from [Link]

  • UC Merced Environmental Health & Safety. (n.d.). Choosing The Correct PPE. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • WSU Spokane. (n.d.). GLOVE SELECTION CHART. Retrieved from [Link]

  • ACS Publications. (2024). Suppressing Organic Bromine but Promoting Bromate: Is the Ultraviolet/Ozone Process a Double-Edged Sword for the Toxicity of Wastewater to Mammalian Cells?. Environmental Science & Technology. Retrieved from [Link]

  • Better Health Channel. (n.d.). Eye injuries - chemical burns. Retrieved from [Link]

  • University of Florida Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills. Retrieved from [Link]

  • Basicmedical Key. (2021). Bromine and Bromine-Releasing Biocides. Retrieved from [Link]

  • Agilent. (2024). 4-Bromofluorobenzene Standard (1X1 mL) - Safety Data Sheet. Retrieved from [Link]

  • University of California, Berkeley - Office of Environment, Health & Safety. (n.d.). Glove Selection Guide. Retrieved from [Link]

  • St John Ambulance. (n.d.). Chemical Burns First Aid. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.